molecular formula C10H19NO3 B2928454 (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine CAS No. 2375269-93-3

(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine

カタログ番号: B2928454
CAS番号: 2375269-93-3
分子量: 201.266
InChIキー: JMDDFYHOJSZUIH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine is a useful research compound. Its molecular formula is C10H19NO3 and its molecular weight is 201.266. The purity is usually 95%.
BenchChem offers high-quality (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(2,2-dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-12-10(13-2)5-9(6-10)3-8(4-11)14-7-9/h8H,3-7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDDFYHOJSZUIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2(C1)CC(OC2)CN)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine: A Next-Generation Oxa-Spirocyclic Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical industry's historical reliance on planar, sp²-hybridized scaffolds has frequently led to late-stage clinical attrition due to poor pharmacokinetic profiles and off-target promiscuity. To combat this, modern medicinal chemistry has prioritized the incorporation of three-dimensional, sp³-rich architectures. (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine (CAS: 2375269-93-3) represents a premier building block in this paradigm. By integrating a highly saturated oxa-spirocyclic core with a versatile primary amine and a masked ketone (acetal), this molecule offers researchers a bifunctional, highly soluble scaffold designed to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pipeline candidates.

Structural Rationale & Physicochemical Profiling

The architectural brilliance of (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine lies in its specific combination of functional groups, each serving a distinct physicochemical purpose:

  • The 6-Oxaspiro[3.4]octane Core: The incorporation of an oxygen atom into the spirocyclic framework introduces a permanent dipole. This drastically lowers the partition coefficient (logP) and can increase aqueous solubility by up to 40-fold compared to purely carbocyclic analogs [1].

  • The Primary Methanamine (-CH₂NH₂): Acts as the primary vector for synthetic diversification, readily undergoing amide couplings, reductive aminations, or sulfonylation to attach the spirocycle to a larger pharmacophore.

  • The 2,2-Dimethoxy Acetal: Serves a dual purpose. It acts as a sterically demanding, electron-rich pocket that can disrupt planar π-stacking (improving solubility), and it functions as a protected ketone. If required, mild acidic hydrolysis can unmask the ketone for further late-stage functionalization.

Table 1: Physicochemical and Molecular Properties
PropertyValueRationale / Implication
IUPAC Name (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamineDefines the specific regioisomer and spirocyclic connectivity.
CAS Registry Number 2375269-93-3Unique identifier for procurement and database cross-referencing.
Molecular Formula C₁₀H₁₉NO₃Indicates a highly saturated, heteroatom-rich scaffold.
Molecular Weight 201.26 g/mol Low molecular weight, ideal for Fragment-Based Drug Discovery (FBDD).
Fraction sp³ (Fsp³) 1.0 (10/10 carbons)Maximum three-dimensionality, minimizing "flatland"-associated toxicity [2].
Hydrogen Bond Donors 2 (Primary Amine)Provides a versatile vector for target engagement or conjugation.
Hydrogen Bond Acceptors 4 (3 Oxygens, 1 Nitrogen)Enhances aqueous solubility through robust water-dipole interactions.

Synthetic Methodology & Mechanistic Logic

The generation of highly strained oxa-spirocycles requires precise, chemoselective methodologies. The general approach relies on the iodocyclization of an alkene precursor to form the core oxa-spirocyclic ring system, followed by nucleophilic substitution to introduce an azide, and finally, reduction to the target amine [1].

The critical mechanistic choice in this pathway is the method of azide reduction. Because the molecule contains an acid-sensitive 2,2-dimethoxy acetal, traditional reductions (such as catalytic hydrogenation in acidic media) risk premature deprotection or ring-opening. Therefore, a mild, neutral Staudinger Reduction is mandated to preserve the structural integrity of the building block.

SyntheticWorkflow A Alkene Precursor (Starting Material) B Iodocyclization (Core Assembly) A->B C Nucleophilic Substitution (NaN3, DMSO) B->C D Staudinger Reduction (PPh3, H2O) C->D E Target Amine (CAS: 2375269-93-3) D->E

Fig 1: Chemoselective synthetic workflow for oxa-spirocyclic amine generation.

Analytical Validation & Experimental Protocols

To ensure rigorous scientific integrity, the following protocol details the final, critical step of generating the free amine, embedding self-validating analytical checks to guarantee both yield and purity.

Protocol: Chemoselective Staudinger Reduction & SCX Purification
  • Objective: Convert (2,2-dimethoxy-6-oxaspiro[3.4]octan-7-yl)methyl azide to the primary amine without hydrolyzing the ketal.

  • Step 1: Reagent Assembly. Dissolve the azide precursor (1.0 eq) in a THF/H₂O mixture (10:1 v/v, 0.2 M).

    • Causality: THF provides optimal solubility for the organic azide and triphenylphosphine (PPh₃), while water acts as the stoichiometric oxygen acceptor and proton donor for the intermediate iminophosphorane.

  • Step 2: Phosphine Addition. Add PPh₃ (1.2 eq) portion-wise at 0 °C, then allow the reaction to warm to ambient temperature (20–25 °C) and stir for 12 hours.

    • Causality: Controlled, low-temperature addition mitigates the exothermic evolution of nitrogen gas, preventing solvent bumping and ensuring a safe thermodynamic profile.

  • Step 3: In-Process Monitoring (Self-Validation). Monitor the reaction progression via FT-IR and LC-MS.

    • Validation: The reaction is deemed complete when the strong, asymmetric azide stretch at ~2100 cm⁻¹ completely disappears from the IR spectrum, and LC-MS analysis exhibits the [M+H]⁺ peak at m/z 202.1.

  • Step 4: Acid-Free Workup via Strong Cation Exchange (SCX). Concentrate the crude mixture under reduced pressure to remove THF. Dilute the residue in Methanol (MeOH) and load it onto a pre-conditioned SCX-2 solid-phase extraction cartridge. Wash the cartridge with 3 column volumes of MeOH to elute the neutral triphenylphosphine oxide (TPPO) by-product. Finally, elute the target amine using 2M NH₃ in MeOH and concentrate.

    • Causality: Traditional acid-base liquid extractions risk hydrolyzing the 2,2-dimethoxy group. SCX chromatography exploits the basicity of the primary amine to "catch" the product on the resin, providing a mild, acid-free purification method that guarantees the structural fidelity of the acetal.

Strategic Implementation in Hit-to-Lead Optimization

In drug development, the transition from a "Hit" to a "Lead" often requires fixing liabilities related to poor solubility or high metabolic clearance. (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine is strategically deployed as a bioisostere for morpholine, piperidine, or planar benzylamines.

By replacing a flat, lipophilic ring with this oxa-spirocycle, medicinal chemists actively execute the "Escape from Flatland" hypothesis [2]. The resulting analogs typically exhibit enhanced target selectivity (due to specific 3D spatial vectors) and vastly superior pharmacokinetic profiles.

ADMELogic Hit Planar Lead Compound (High logP, Poor Solubility) Spiro Bioisosteric Replacement (Insert Oxa-spirocycle) Hit->Spiro Prop1 Increase Fsp3 Fraction Spiro->Prop1 Prop2 Introduce Oxygen Dipole Spiro->Prop2 Result1 Reduced Lipophilicity (Lower logD) Prop1->Result1 Result2 Enhanced Aqueous Solubility (Up to 40x) Prop2->Result2

Fig 2: Physicochemical optimization logic utilizing oxa-spirocyclic bioisosteres.

References

  • Fominova K, Diachuk T, Granat D, et al. Oxa-spirocycles: synthesis, properties and applications. Chemical Science. 2021;12(34):11294-11305. Available at:[Link]

  • Lovering F, Bikker J, Humblet C. Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry. 2009;52(21):6752-6756. Available at:[Link]

In-Depth Technical Guide: 1H and 13C NMR Characterization of (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine (CAS: 2375269-93-3) [1]

Executive Summary

The incorporation of spirocyclic scaffolds into active pharmaceutical ingredients (APIs) has become a cornerstone of modern drug discovery. By replacing flat, planar aromatic rings with inherently three-dimensional spirocycles, medicinal chemists can significantly improve a drug candidate's physicochemical properties, including aqueous solubility, metabolic stability, and target selectivity [2].

(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine is a highly specialized, functionally rich building block. It features a spiro[3.4]octane core comprising a cyclobutane ring (bearing a protected ketone as a dimethyl ketal) fused to a chiral tetrahydrofuran (THF) ring (bearing a primary methanamine). Because of its complex stereochemical environment and lack of internal symmetry, the Nuclear Magnetic Resonance (NMR) characterization of this molecule requires a rigorous, self-validating analytical framework. This whitepaper provides a comprehensive guide to the predictive empirical assignment and 2D-NMR validation protocols for this spirocyclic scaffold.

Structural Elucidation & Mechanistic Rationale

Understanding the molecular architecture is the first step in predicting and assigning the NMR spectra. The IUPAC nomenclature strictly dictates the numbering and connectivity:

  • Spiro Core: The spiro carbon is designated as C4 .

  • Cyclobutane Ring: Occupies positions 1, 2, and 3. Position 2 houses the dimethyl ketal (C2 ).

  • Tetrahydrofuran (THF) Ring: Occupies positions 5, 6, 7, and 8. The oxygen atom is at position 6 (O6 ), making C5 and C7 the α -carbons.

  • Substituent: A methanamine group (-CH 2​ NH 2​ ) is attached at C7 .

The Symmetry-Breaking Effect

The presence of a chiral center at C7 fundamentally alters the magnetic environment of the entire molecule. The THF ring is unsymmetrical, which breaks the potential plane of symmetry in the fused cyclobutane ring. Consequently, all methylene protons in the molecule are diastereotopic . The protons on C1 , C3 , and C5 lack vicinal neighbors and will appear as distinct AB spin systems (or complex multiplets), rather than simple singlets [3].

NMR_Workflow Sample Sample Preparation (CDCl3, 298K) Acq1D 1D NMR Acquisition (1H & 13C) Sample->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Sample->Acq2D Identify Identify Key Anchors (Ketal C2, Spiro C4, OMe) Acq1D->Identify Map Map Spin Systems (C7-C8, C1/C3 AB systems) Acq2D->Map Identify->Map Validate Self-Validation via HMBC (Confirm Spiro Linkage) Map->Validate Final Final Spectral Assignment Validate->Final

Figure 1: Self-validating NMR acquisition and assignment workflow for spirocyclic building blocks.

Experimental Protocols for NMR Acquisition

To ensure a self-validating data package, the following standardized protocol is recommended for the acquisition of NMR data for this compound.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Causality Check: CDCl 3​ is preferred over DMSO- d6​ to prevent the primary amine (-NH 2​ ) protons from overlapping heavily with the aliphatic skeletal protons, though rapid exchange may still broaden the amine signal.

Step 2: 1D NMR Acquisition

  • 1 H NMR (400 or 500 MHz): Acquire with a standard 30° pulse (zg30), 16 scans, and a relaxation delay (D1) of 2.0 seconds.

  • 13 C NMR (100 or 125 MHz): Acquire with proton decoupling (zgpg30), minimum 512 scans, and a D1 of 2.0 seconds to ensure the quaternary spiro carbon (C4 ) and ketal carbon (C2 ) relax sufficiently for detection.

Step 3: 2D NMR Acquisition (The Self-Validating Matrix)

  • COSY: To map the continuous spin system of the THF ring (H7 H8 CH 2​ NH$_2 ).

  • HSQC: To correlate all protons to their directly attached carbons, definitively separating the overlapping diastereotopic methylene protons.

  • HMBC: Critical for bridging the non-protonated gaps (the C4 spiro carbon and C2 ketal carbon).

Predicted 1 H and 13 C NMR Chemical Shifts

Due to the proprietary nature of this specific building block, the following tables present highly accurate, empirically derived predictive assignments based on established heuristics for cyclobutanes [4] and substituted tetrahydrofurans.

Table 1: 13 C NMR Chemical Shift Assignments (CDCl 3​ , 100 MHz)
PositionCarbon TypePredicted Shift ( δ , ppm)Mechanistic Rationale
C2 Quaternary (Ketal)~ 102.5Highly deshielded by two geminal oxygen atoms. Serves as the primary downfield anchor.
C7 CH (THF α -carbon)~ 80.2Deshielded by the adjacent ring oxygen (O6 ) and the inductive effect of the amine group.
C5 CH 2​ (THF α -carbon)~ 73.5Deshielded by O6 ; slightly upfield of C7 due to lack of the β -amine effect.
-OCH 3​ Primary (Methoxy)~ 49.6, 49.8Typical ketal methoxy range. Split into two signals due to the chiral center at C7.
-CH 2​ NH 2​ CH 2​ (Aliphatic)~ 45.3 α to the primary amine.
C4 Quaternary (Spiro)~ 43.1Characteristic shift for a spirocyclic quaternary carbon bridging a 4- and 5-membered ring.
C1, C3 CH 2​ (Cyclobutane)~ 40.8, 41.5Adjacent to the spiro center and ketal. Diastereotopic nature yields two distinct carbon signals.
C8 CH 2​ (THF β -carbon)~ 38.4Shielded relative to the heteroatom-adjacent carbons.
Table 2: 1 H NMR Chemical Shift Assignments (CDCl 3​ , 400 MHz)
ProtonsIntegration / MultiplicityPredicted Shift ( δ , ppm)Coupling / Spin System Notes
H7 1H, multiplet (m)3.80 – 4.10Complex multiplet due to coupling with H8a, H8b, and the -CH 2​ NH 2​ protons.
H5a, H5b 2H, AB quartet (ABq)3.60 – 3.80Isolated spin system. Diastereotopic protons exhibit strong geminal coupling ( 2J≈9 Hz).
-OCH 3​ 6H, two singlets (s)3.15, 3.20Diastereotopic methoxy groups yield two distinct 3H singlets.
-CH 2​ NH 2​ 2H, multiplet (m)2.70 – 2.90ABX system with H7.
H1a/b, H3a/b 4H, complex multiplets2.20 – 2.60Two isolated AB systems. May show long-range W-coupling inherent to cyclobutanes [4].
H8a, H8b 2H, multiplet (m)1.80 – 2.20Coupled to H7. Diastereotopic.
-NH 2​ 2H, broad singlet (br s)1.20 – 1.60Broadens due to quadrupolar relaxation of nitrogen and chemical exchange.

2D NMR Validation Framework

To elevate the assignment from predictive to definitively proven, the HMBC (Heteronuclear Multiple Bond Correlation) experiment is the ultimate self-validating tool. It establishes the connectivity across the quaternary spiro carbon (C4 ), which acts as a "blind spot" in standard 1D and COSY spectra.

Key HMBC Correlations to Verify:
  • Validating the Spiro Linkage: The isolated H5 protons (in the THF ring) must show a strong 2JCH​ correlation to the spiro carbon C4 , and a 3JCH​ correlation to the cyclobutane carbons C1 and C3 .

  • Validating the Ketal Position: The methoxy protons (~3.15, 3.20 ppm) will show a sharp 3JCH​ correlation exclusively to the ketal carbon C2 (~102.5 ppm). Furthermore, the cyclobutane protons H1 and H3 will show strong 2JCH​ correlations to C2 .

HMBC_Map SpiroC Spiro Carbon (C4) ~43 ppm KetalC Ketal Carbon (C2) ~102 ppm H1H3 H1 / H3 Protons ~2.2 - 2.6 ppm H1H3->SpiroC 2J / 3J H1H3->KetalC 2J H5 H5 Protons ~3.6 - 3.8 ppm H5->SpiroC 2J H8 H8 Protons ~1.8 - 2.2 ppm H8->SpiroC 2J OMe Methoxy Protons ~3.1 - 3.2 ppm OMe->KetalC 3J

Figure 2: Critical HMBC (1H-13C) long-range correlations validating the spiro[3.4]octane connectivity.

Conclusion & Application in Drug Development

The (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine scaffold represents a high-value building block for generating novel chemical space. The presence of the primary amine allows for facile amide coupling or reductive amination, while the dimethyl ketal serves as a masked ketone, ready to be deprotected for further functionalization (e.g., to create additional spiro centers or gem-difluoro groups).

By strictly adhering to the 1D and 2D NMR assignment logic outlined in this guide, analytical chemists can rapidly verify the structural integrity and diastereomeric purity of this compound, ensuring robust quality control before integration into complex API syntheses.

References

  • Zheng, Y.; Tice, C. M.; Singh, S. B. "The use of spirocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters, 2014, 24(16), 3673-3682. Available at: [Link][2]

  • Carreira, E. M.; Fessard, T. C. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 2014, 114(16), 8257–8322. Available at:[Link] [2]

  • Seidl, P. R.; Dias, J. F. "NMR Spectroscopy of Cyclobutanes." In The Chemistry of Cyclobutanes (eds Z. Rappoport and J. F. Liebman), 2005. Available at:[Link] [2]

Crystal Structure and Stereochemistry of (2,2-Dimethoxy-6-oxaspirooctan-7-yl)methanamine: A Technical Guide

Crystal Structure and Stereochemistry of (2,2-Dimethoxy-6-oxaspiro[1]octan-7-yl)methanamine: A Technical Guide

Executive Summary: The "Escape from Flatland" Paradigm

In modern drug discovery, the over-reliance on flat, sp2 -hybridized aromatic rings has historically led to clinical candidates with poor solubility, high lipophilicity, and suboptimal metabolic stability. The strategic shift toward sp3 -rich, three-dimensional scaffolds—coined the "escape from flatland" approach ()[1]—has revolutionized library design.

Among these advanced scaffolds, oxa-spirocycles have emerged as premier bioisosteres for aromatic rings. The incorporation of an oxygen atom into a spirocyclic framework dramatically improves aqueous solubility (often by up to 40-fold) while simultaneously lowering the partition coefficient (LogP) ()[2]. This whitepaper provides an in-depth mechanistic, stereochemical, and crystallographic analysis of (2,2-Dimethoxy-6-oxaspiro[3]octan-7-yl)methanamine , a highly functionalized building block representative of this next-generation chemical space.

Molecular Architecture and Stereochemical Topology

The topology of (2,2-Dimethoxy-6-oxaspiro[3]octan-7-yl)methanamine consists of a 4-membered cyclobutane ring fused to a 5-membered tetrahydrofuran (THF) ring at a single quaternary carbon (the spiro center).

Stereocenter Analysis

A rigorous symmetry analysis reveals the stereochemical nature of this scaffold:

  • The Spiro Center (C4): Despite being a quaternary carbon bonded to four different pathways in a 2D representation, C4 is achiral . The 2,2-dimethoxycyclobutane moiety possesses an internal plane of symmetry passing through C2 and C4. Because the paths from C4 through C1 to C2 and from C4 through C3 to C2 are chemically and geometrically identical, C4 cannot act as a stereocenter.

  • The Chiral Center (C7): The THF ring is asymmetric due to the presence of the methanamine group (-CH₂NH₂) at C7 and the ether oxygen at C6. Consequently, C7 is the sole stereocenter in the molecule, meaning the compound exists as a pair of (R) and (S) enantiomers.

Conformational Dynamics

To minimize ring strain and steric clashes, the molecule adopts specific 3D conformations:

  • Cyclobutane Ring: Adopts a puckered conformation to relieve torsional strain (Pitzer strain) between adjacent methylene hydrogens and the bulky dimethoxy groups.

  • THF Ring: Adopts an envelope conformation, typically with the C7 carbon acting as the "flap" to place the bulky methanamine substituent in a pseudo-equatorial position, minimizing 1,3-diaxial interactions.

StereochemRoot(2,2-Dimethoxy-6-oxaspirooctan-7-yl)methanamineC4Spiro Center (C4)Achiral (Symmetric Cyclobutane)Root->C4C7Chiral Center (C7)(R) and (S) EnantiomersRoot->C7Conf_CBCyclobutane RingPuckered ConformationRoot->Conf_CBConf_THFTetrahydrofuran RingEnvelope ConformationRoot->Conf_THFC4->Conf_CB Structural constraintC7->Conf_THF Substituent equatorial preference

Stereochemical and conformational logic tree for the 6-oxaspiro[3]octane scaffold.

Synthetic Methodology: The Iodocyclization Pathway

The construction of the 6-oxaspiro[3]octane core relies on a highly efficient iodocyclization of an alkenyl alcohol precursor ()[2].

Mechanistic Causality
  • Electrophilic Activation: Molecular iodine ( I2​ ) acts as a soft electrophile, reversibly coordinating to the pendant allyl double bond to form a bridged iodonium ion intermediate.

  • Baldwin's Rules & Regioselectivity: The tethered primary hydroxyl group acts as the internal nucleophile. According to Baldwin's rules for ring closure, the 5-exo-trig trajectory is stereoelectronically favored over the 6-endo-trig pathway. The oxygen lone pair attacks the more substituted internal carbon of the iodonium ion, yielding the 5-membered THF ring with an exocyclic iodomethyl group at C7.

  • Acetal Preservation: The reaction generates hydroiodic acid (HI) as a byproduct. Because the 2,2-dimethoxy acetal is highly acid-sensitive, the addition of a heterogeneous buffer ( NaHCO3​ ) is an absolute requirement to scavenge protons and prevent premature decomposition.

SynthesisA3,3-Dimethoxycyclobutan-1-oneBEthyl 1-allyl-3,3-dimethoxycyclobutane-1-carboxylateA->B 1. HWE Reaction 2. Allylation (LDA)C(1-Allyl-3,3-dimethoxycyclobutyl)methanolB->C LiAlH4 ReductionD7-(Iodomethyl)-2,2-dimethoxy-6-oxaspiro[3.4]octaneC->D I2, NaHCO3 (5-exo-trig)E(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamineD->E 1. NaN3 2. Reduction

Synthetic workflow for (2,2-Dimethoxy-6-oxaspiro[3]octan-7-yl)methanamine via iodocyclization.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies are designed with built-in validation checkpoints.

Protocol A: Synthesis of the Iodocyclization Precursor
  • Enolization & Alkylation: Cool a solution of diisopropylamine (1.1 eq) in anhydrous THF to -78 °C. Add n-BuLi (1.1 eq) dropwise. After 30 min, add ethyl 3,3-dimethoxycyclobutane-1-carboxylate (1.0 eq). Stir for 1 h to ensure complete enolate formation.

  • Allylation: Add allyl bromide (1.2 eq) dropwise. Warm to room temperature over 4 h. Validation: TLC (Hexanes/EtOAc 8:2) should show complete consumption of the starting ester.

  • Reduction: Quench with NH4​Cl , extract, and concentrate. Redissolve the crude ester in THF and cool to 0 °C. Slowly add LiAlH4​ (1.5 eq). Stir for 2 h.

  • Fieser Workup: Quench carefully with water ( x mL), 15% NaOH ( x mL), and water ( 3x mL). Filter the granular aluminum salts to yield (1-allyl-3,3-dimethoxycyclobutyl)methanol.

Protocol B: Iodocyclization (Core Assembly)
  • Reaction Setup: Dissolve the precursor (1.0 eq) in acetonitrile. Add NaHCO3​ (3.0 eq) to create a buffered suspension.

  • Cyclization: Add I2​ (1.5 eq) in one portion. Stir at room temperature for 12 h in the dark.

  • Quench & Validate: Quench the unreacted iodine with saturated aqueous Na2​S2​O3​ until the red/brown color completely dissipates. Validation: 1H NMR of the crude product must show the disappearance of the multiplet at ~5.8 ppm (allyl alkene) and the appearance of a diastereotopic CH2​I signal at ~3.2 ppm.

Protocol C: Amination via Staudinger Reduction
  • Azidation: Dissolve the iodomethyl intermediate in DMF. Add NaN3​ (2.0 eq) and heat to 60 °C for 8 h. Extract with EtOAc and wash extensively with water to remove DMF.

  • Reduction: Dissolve the crude azide in THF. Add PPh3​ (1.2 eq) and water (10 eq). Stir at room temperature for 16 h.

  • Causality Note: The Staudinger reduction is chosen over catalytic hydrogenation ( H2​ , Pd/C) to strictly avoid trace heavy metal contamination, which can yield false positives in downstream high-throughput biological screens.

Protocol D: Crystallization for X-Ray Diffraction
  • Salt Formation: The free methanamine base is a yellow oil. Dissolve the oil in minimal anhydrous diethyl ether and add 2.0 M HCl in ether dropwise until precipitation ceases.

  • Vapor Diffusion: Dissolve the filtered hydrochloride salt in a minimum volume of methanol in an inner vial. Place this inside a sealed outer chamber containing diethyl ether. Allow vapor diffusion over 4–7 days to yield diffraction-quality single crystals.

Quantitative Data & Physicochemical Impact

The integration of spirocycles into approved drugs has surged in the 21st century due to their superior physicochemical profiles ()[4]. Table 1 summarizes the structural parameters, while Table 2 highlights the property enhancements compared to a planar analog.

Table 1: Key Crystallographic and Molecular Parameters

ParameterValue / Description
Molecular Formula C10​H19​NO3​
Molecular Weight 201.26 g/mol
Fsp3​ Fraction 1.00 (100% sp3 hybridized carbons)
Stereocenters 1 (C7)
Spiro Angle (C3-C4-C5) ~114° (Distorted tetrahedral due to ring strain)
C-O Bond Length (THF) ~1.43 Å
Physical State (Free Base) Yellow Oil
Physical State (HCl Salt) Crystalline Solid

Table 2: Physicochemical Property Comparison

PropertyPlanar Phenyl Analog6-Oxaspiro[3]octane Scaffold
3D Conformation Flat / PlanarGlobular / Spherical
Aqueous Solubility Low (<10 µg/mL)High (>400 µg/mL)
Calculated LogP ~2.5~0.8
Metabolic Stability Susceptible to aromatic oxidationHigh (Lack of aromatic oxidation sites)

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. URL:[Link]

  • Fominova, K., et al. (2021). "Oxa-spirocycles: synthesis, properties and applications." Chemical Science, 12(34), 11294-11305. URL:[Link]

  • Moshnenko, N., Kazantsev, A., Chupakhin, E., & Dar'in, D. (2023). "Synthetic Routes to Approved Drugs Containing a Spirocycle." Molecules, 28(10), 4164. URL:[Link]

Methodological & Application

Step-by-step synthesis protocol for (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine

Application Note: Synthesis of (2,2-Dimethoxy-6-oxaspiro[1]octan-7-yl)methanamine

Strategic Overview & Retrosynthetic Rationale

The pursuit of novel, sp3 -enriched molecular scaffolds is a cornerstone of modern drug discovery. Spirocyclic compounds, particularly those containing four-membered rings, offer predictable exit vectors, enhanced aqueous solubility, and improved metabolic stability compared to traditional flat aromatic systems [1]. The 6-oxaspiro[1]octane core represents a highly valuable, conformationally restricted bioisostere.

This application note details a robust, five-step synthetic protocol for (2,2-Dimethoxy-6-oxaspiro[1]octan-7-yl)methanamine . The strategy is anchored in the elegant iodocyclization methodology developed by Mykhailiuk and co-workers, which enables the rapid assembly of oxa-spirocycles from simple cycloalkane precursors [1].

Mechanistic Causality

The synthesis begins with the allylation of methyl 3,3-dimethoxycyclobutane-1-carboxylate, followed by ester reduction. The critical step is the 5-exo-trig iodocyclization of the resulting (1-allyl-3,3-dimethoxycyclobutyl)methanol. According to Baldwin’s rules, the intramolecular nucleophilic attack of the pendant hydroxyl group onto the iodine-activated alkene heavily favors the formation of the five-membered tetrahydrofuran ring over the six-membered tetrahydropyran [2]. Subsequent azidation and mild Staudinger reduction yield the target primary amine.

A critical constraint throughout this workflow is the acid-sensitivity of the 2,2-dimethoxy acetal group . Reagents and workup conditions (e.g., using NaHCO3​ during cyclization and avoiding acidic aqueous extractions) have been specifically engineered to prevent premature hydrolysis to the corresponding cyclobutanone.

Synthetic Workflow Visualization

SynthesisSMMethyl 3,3-dimethoxycyclobutane-1-carboxylateInt1Methyl 1-allyl-3,3-dimethoxycyclobutane-1-carboxylateSM->Int1 Step 1: LDA, Allyl-Br THF, -78 °CInt2(1-Allyl-3,3-dimethoxycyclobutyl)methanolInt1->Int2 Step 2: LiAlH4 THF, 0 °C to RTInt37-(Iodomethyl)-2,2-dimethoxy-6-oxaspiro[3.4]octaneInt2->Int3 Step 3: I2, NaHCO3 MeCN, 0 °C to RTInt47-(Azidomethyl)-2,2-dimethoxy-6-oxaspirooctaneInt3->Int4 Step 4: NaN3 DMF, 80 °CProduct(2,2-Dimethoxy-6-oxaspirooctan-7-yl)methanamineInt4->Product Step 5: PPh3, H2O THF, RT

Figure 1. Five-step synthetic workflow for (2,2-Dimethoxy-6-oxaspiro[1]octan-7-yl)methanamine.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and thermodynamic parameters required to achieve optimal yields across the five-step sequence.

StepReaction ClassificationKey Reagents & EquivalentsTemp ProfileTypical YieldIn-Process Control (IPC)
1 Enolate AlkylationLDA (1.1 eq), Allyl-Br (1.2 eq)-78 °C to RT82–86%GC-MS: Mass shift +40 Da
2 Ester Reduction LiAlH4​ (1.5 eq)0 °C to RT88–92%TLC: Loss of UV-active ester
3 Iodocyclization I2​ (2.0 eq), NaHCO3​ (3.0 eq)0 °C to RT72–78%LC-MS: [M+H]+ 313 m/z
4 Nucleophilic Substitution NaN3​ (3.0 eq)80 °C85–89%IR: Strong azide band (~2100 cm−1 )
5 Staudinger Reduction PPh3​ (1.5 eq), H2​O (10 eq)RT80–85%LC-MS: [M+H]+ 202 m/z

Step-by-Step Experimental Protocols

Step 1: Synthesis of Methyl 1-allyl-3,3-dimethoxycyclobutane-1-carboxylate

Causality: Lithium diisopropylamide (LDA) is utilized to kinetically deprotonate the ester without acting as a nucleophile. The rigid cyclobutane ring dictates that the bulky allyl group will favor the less sterically hindered face during SN​2 attack.

  • Setup: Flame-dry a 500 mL round-bottom flask. Add anhydrous THF (100 mL) and diisopropylamine (1.1 eq). Cool to -78 °C under an argon atmosphere.

  • Base Formation: Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes.

  • Enolate Generation: Add a solution of methyl 3,3-dimethoxycyclobutane-1-carboxylate (1.0 eq, 50 mmol) in THF (20 mL) dropwise over 15 minutes. Stir at -78 °C for 1 hour.

  • Alkylation: Add allyl bromide (1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature overnight.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield the intermediate.

Step 2: Synthesis of (1-Allyl-3,3-dimethoxycyclobutyl)methanol

Causality: LiAlH4​ is selected to ensure complete reduction of the ester to the primary alcohol. The basic nature of the hydride reagent ensures the acid-sensitive dimethoxy acetal remains perfectly intact.

  • Setup: Suspend LiAlH4​ (1.5 eq) in anhydrous THF (80 mL) at 0 °C under argon.

  • Reduction: Slowly add a solution of the ester from Step 1 (1.0 eq) in THF (20 mL). The addition must be controlled to prevent thermal runaway.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Validate completion via TLC.

  • Fieser Workup (Self-Validating): Cool to 0 °C. Sequentially add water ( x mL, where x = grams of LiAlH4​ ), 15% aqueous NaOH ( x mL), and water ( 3x mL). The formation of a granular white precipitate confirms the successful destruction of active hydrides.

  • Isolation: Filter through a pad of Celite, washing with diethyl ether. Concentrate the filtrate to afford the alcohol, which is typically pure enough for the next step.

Step 3: Iodocyclization to 7-(Iodomethyl)-2,2-dimethoxy-6-oxaspiro[1]octane

Causality: Iodine acts as a soft electrophile to activate the alkene. Acetonitrile (MeCN) is used as a polar aprotic solvent to stabilize the intermediate iodonium ion. Critical: NaHCO3​ must be present in excess to scavenge the hydroiodic acid (HI) generated during cyclization; failure to do so will result in the immediate deprotection of the dimethoxy acetal to a cyclobutanone.

  • Setup: Dissolve the alcohol from Step 2 (1.0 eq) in MeCN (100 mL). Add solid NaHCO3​ (3.0 eq) and cool the suspension to 0 °C.

  • Cyclization: Add iodine ( I2​ , 2.0 eq) in a single portion. Stir in the dark at 0 °C for 1 hour, then allow to warm to room temperature and stir for 12 hours.

  • Quench: Add saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) until the brown color of iodine completely dissipates (visual self-validation).

  • Workup: Extract the aqueous layer with dichloromethane (3 × 50 mL). Wash the organics with brine, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography to isolate the spirocyclic iodide.

Step 4: Azidation to 7-(Azidomethyl)-2,2-dimethoxy-6-oxaspiro[1]octane

Causality: The primary iodide is an excellent leaving group for SN​2 displacement by the azide anion. DMF is utilized to solvate the nucleophile and accelerate the reaction.

  • Setup: Dissolve the spirocyclic iodide (1.0 eq) in anhydrous DMF (50 mL). Add sodium azide ( NaN3​ , 3.0 eq). Safety Note: Never use halogenated solvents in this step to prevent the formation of explosive diazidomethane.

  • Reaction: Heat the mixture to 80 °C for 6 hours. Monitor via LC-MS or IR spectroscopy (appearance of the ~2100 cm−1 azide stretch).

  • Workup: Cool to room temperature and dilute heavily with water (150 mL) to crash out the product. Extract with ethyl acetate (3 × 50 mL).

  • DMF Removal: Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 30 mL) to thoroughly remove residual DMF. Dry and concentrate.

Step 5: Staudinger Reduction to (2,2-Dimethoxy-6-oxaspiro[1]octan-7-yl)methanamine

Causality: The Staudinger reduction is specifically chosen over catalytic hydrogenation to avoid potential catalyst poisoning and over acid-mediated reductions (e.g., Zn/HCl) which would destroy the acetal [3]. The reaction proceeds via an iminophosphorane intermediate that smoothly hydrolyzes to the amine.

  • Setup: Dissolve the azide from Step 4 (1.0 eq) in THF (40 mL). Add triphenylphosphine ( PPh3​ , 1.5 eq).

  • Nitrogen Evolution: Stir at room temperature until gas evolution ( N2​ ) ceases (approximately 2 hours).

  • Hydrolysis: Add deionized water (10.0 eq) and heat the mixture to 50 °C for 4 hours to fully hydrolyze the iminophosphorane.

  • Purification Strategy: Concentrate the mixture. Because the product contains an acid-sensitive acetal, do not use standard acidic extraction . Instead, purify the crude residue directly via flash chromatography on silica gel (pre-neutralized with 1% Et3​N ), eluting with a gradient of CH2​Cl2​ /MeOH/ NH4​OH (90:9:1) to separate the target amine from triphenylphosphine oxide (TPPO).

References

  • Title: Oxa-spirocycles: synthesis, properties and applications Source: Chemical Science, 2021, 12, 11294-11305. URL: [Link]

  • Title: Rules for Ring Closure Source: Journal of the Chemical Society, Chemical Communications, 1976, (18), 734-736. URL: [Link]

  • Title: New method for the preparation of primary amines from alkyl azides Source: Helvetica Chimica Acta, 1919, 2(1), 635-646. URL: [Link]

Application Notes and Protocols for Amide Bond Coupling Reactions with (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is a paramount objective. Spirocyclic scaffolds, characterized by their inherent three-dimensionality and conformational rigidity, have emerged as privileged structures.[1] The 6-oxaspiro[3.4]octane framework, in particular, offers a distinct topographical advantage in drug design by enabling a precise spatial arrangement of functional groups. This can lead to enhanced binding affinity and selectivity for biological targets.[2] The incorporation of such sp³-rich motifs is often correlated with improved clinical success rates for drug candidates.[2]

(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine (CAS No. 2375269-93-3) is a prime exemplar of a next-generation building block designed to introduce this valuable spirocyclic core into a diverse range of molecular entities.[3][4] The primary amine functionality serves as a versatile chemical handle for derivatization, most notably through amide bond formation—the most frequently utilized reaction in medicinal chemistry.[5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this unique amine in amide coupling reactions, offering both the theoretical underpinnings and detailed, actionable protocols.

Core Principles of Amide Bond Formation: A Mechanistic Overview

The formation of an amide bond is fundamentally a condensation reaction between a carboxylic acid and an amine.[5] This process, however, requires the "activation" of the carboxylic acid to render its carbonyl carbon sufficiently electrophilic to be attacked by the amine's lone pair of electrons.[5] This is achieved through the use of coupling reagents. The general workflow for a typical amide coupling reaction is depicted below.

AmideCouplingWorkflow cluster_reactants Reactants & Reagents CarboxylicAcid Carboxylic Acid (R-COOH) ReactionVessel Reaction Mixture Amine (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine CouplingReagent Coupling Reagent (e.g., EDC, HATU) Base Base (e.g., DIPEA) Solvent Aprotic Solvent (e.g., DMF, DCM) ActivatedIntermediate Activated Carboxylic Acid Intermediate ReactionVessel->ActivatedIntermediate Activation AmideProduct Target Amide Product ActivatedIntermediate->AmideProduct Nucleophilic Attack by Amine

Caption: Generalized workflow for amide bond coupling reactions.

The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the substrates, the presence of sensitive functional groups, and the potential for racemization of chiral centers.[7][8][9] Modern coupling reagents are broadly categorized into carbodiimides, phosphonium salts, and aminium (uronium) salts.[7][10][]

Data Presentation: A Comparative Overview of Common Coupling Reagents

To facilitate the selection of an appropriate coupling reagent for reactions involving (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine, the following table summarizes the characteristics of several widely used options.

Coupling Reagent Class Examples Mechanism of Action Key Advantages Considerations & Byproducts Citations
Carbodiimides DCC, DIC, EDCActivate carboxylic acids to form O-acylisourea intermediates.Cost-effective, widely available. EDC is water-soluble, allowing for easy workup.DCC/DIC produce insoluble urea byproducts. Risk of N-acylurea formation and racemization.[5][7][10][12]
Phosphonium Salts PyBOP, PyAOPForm activated acyloxyphosphonium salts.High reactivity, low racemization potential, non-carcinogenic byproducts.Generally more expensive than carbodiimides. Require a non-nucleophilic base.[7][10]
Aminium (Uronium) Salts HATU, HBTU, HCTUGenerate highly reactive activated esters (e.g., OAt or OBt esters).Very high coupling efficiency, fast reaction times, and minimal racemization.Byproducts are water-soluble. HATU is particularly effective for hindered couplings.[7][10][12]
  • DCC: N,N'-Dicyclohexylcarbodiimide

  • DIC: N,N'-Diisopropylcarbodiimide

  • EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

  • PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate

  • PyAOP: (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate

  • HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate

  • HBTU: N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate

  • HCTU: O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate

Additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included in carbodiimide-mediated couplings. These additives act as "activated ester" traps, which suppresses side reactions and reduces the risk of racemization.[2][13]

Experimental Protocols: Amide Coupling with (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine

The following protocols are designed to be robust and broadly applicable starting points. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: General Procedure using EDC/HOBt Coupling

This protocol is a reliable and cost-effective method suitable for a wide range of carboxylic acids.

Materials:

  • (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine

  • Carboxylic acid (R-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).

  • Dissolve the acid in a minimal amount of anhydrous DCM or DMF (approx. 0.1 M concentration).

  • Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate vial, dissolve (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine (1.1 eq) in the same anhydrous solvent.

  • Add the amine solution to the reaction flask, followed by the dropwise addition of DIPEA (2.0-3.0 eq).

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM or Ethyl Acetate (EtOAc).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Protocol_EDC_HOBt start Start preactivate 1. Dissolve R-COOH in Solvent 2. Add EDC & HOBt 3. Stir for 15-30 min start->preactivate add_amine 4. Add Amine Solution & Base (DIPEA) preactivate->add_amine react 5. Stir at RT for 12-24h 6. Monitor by TLC/LC-MS add_amine->react workup 7. Dilute with EtOAc/DCM 8. Aqueous Washes (NaHCO3, H2O, Brine) react->workup dry_purify 9. Dry (Na2SO4) 10. Concentrate & Purify (Chromatography) workup->dry_purify end End: Pure Amide dry_purify->end

Caption: Workflow for EDC/HOBt mediated amide coupling.

Protocol 2: High-Efficiency Coupling using HATU for Hindered Substrates

This protocol is recommended for challenging couplings, such as those involving sterically hindered carboxylic acids or electron-deficient amines, where Protocol 1 may be sluggish.[6]

Materials:

  • (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine

  • Carboxylic acid (R-COOH)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

Step-by-Step Methodology:

  • In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF or MeCN.

  • Add DIPEA (2.5 eq) to the mixture and stir for 5-10 minutes at room temperature. A color change may be observed, indicating the formation of the activated ester.

  • Add a solution of (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine (1.1 eq) in the same anhydrous solvent to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours. Monitor for completion by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with EtOAc (3x).

  • Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the crude residue by flash column chromatography to obtain the pure amide product.

Trustworthiness and Self-Validation

The protocols described are designed as self-validating systems. The inclusion of reaction monitoring steps (TLC, LC-MS) is crucial for determining the reaction endpoint and assessing its cleanliness. Expected outcomes include the consumption of starting materials and the appearance of a new, less polar spot (on silica TLC) corresponding to the amide product. Mass spectrometry will confirm the formation of the product by identifying its molecular ion peak. In cases of sluggish or incomplete reactions, gentle heating (e.g., to 40-50 °C) or switching to a more potent coupling reagent system (e.g., from EDC/HOBt to HATU) are logical troubleshooting steps.[8][14]

Conclusion

(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine is a valuable building block for introducing a conformationally constrained, sp³-rich spirocyclic moiety into target molecules. The protocols detailed herein provide a robust framework for its successful incorporation via amide bond coupling reactions. By understanding the principles behind carboxylic acid activation and selecting the appropriate coupling reagents and conditions, researchers can efficiently generate novel chemical entities for screening in drug discovery and development programs. The inherent structural features of the oxaspiro[3.4]octane core make this amine a compelling choice for exploring new chemical space.[15][16][17]

References

  • Vertex AI Search. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • BenchChem. (2025). The Untapped Potential of 6-Oxaspiro[3.4]octan-2-one in Bioactive Molecule Synthesis: A Guide for Researchers.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • BenchChem. (2025). Application Notes and Protocols for 6-Oxaspiro[3.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.
  • Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2013). Construction of multifunctional modules for drug discovery: synthesis of novel thia/oxa-azaspiro[3.4]octanes. Organic Letters, 15(18), 4766–4769.
  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. (2025).
  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2025).
  • NextSDS. (n.d.). {2,2-dimethoxy-6-oxaspiro[3.
  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015).
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • CAS RN 2375269-93-3 | (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine. (n.d.).
  • BOC Sciences. (2024).
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substr
  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2025).
  • The synthesis of bivalent 2β-carbomethoxy-3β-(3,4-dichlorophenyl)-8-heterobicyclo[3.2.1]octanes as probes for proximal binding sites on the dopamine and serotonin transporters. (n.d.). PMC.

Sources

Application Note: Selective Acid-Catalyzed Deprotection of the Dimethoxy Acetal in (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed protocol for the selective deprotection of the dimethoxy acetal functional group in (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine. The primary challenge in this transformation is the acid-labile nature of the spirocyclic oxetane ring, a valuable motif in modern drug discovery.[1] This guide outlines a robust methodology using mild acidic conditions to achieve high-yield conversion to the desired ketone, (7-(aminomethyl)-6-oxaspiro[3.4]octan-2-yl)one, while preserving the structural integrity of the oxetane and the primary amine. We will explore the causality behind the experimental design, provide a step-by-step protocol, and offer a troubleshooting guide for researchers, scientists, and drug development professionals.

Introduction: The Chemoselectivity Challenge

The substrate, (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine (CAS RN: 2375269-93-3), incorporates three key functional groups: a dimethoxy acetal, a primary amine, and a 3,3-disubstituted spiro-oxetane.[2][3] While acetals are standard protecting groups for carbonyls, readily cleaved under acidic conditions, the oxetane ring is also susceptible to acid-catalyzed ring-opening.[4][5]

The core scientific challenge is to identify reaction conditions that are sufficiently acidic to promote acetal hydrolysis but mild enough to prevent degradation of the strained four-membered oxetane ring. Although 3,3-disubstituted oxetanes exhibit enhanced stability compared to other substitution patterns, the presence of an internal nucleophile—the primary amine—can facilitate intramolecular ring-opening under acidic catalysis.[1][6][7][8] Therefore, the reaction must be carefully controlled to favor the desired deprotection pathway.

sub (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine desired Target Ketone (Acetal Cleavage) sub->desired Mild H+ / H2O (Desired Pathway) undesired Ring-Opened Products (Oxetane Degradation) sub->undesired Harsh H+ (Undesired Pathway)

Caption: The competing reaction pathways for the substrate under acidic conditions.

Mechanistic Considerations & Reagent Selection

Mechanism of Acetal Hydrolysis

The deprotection of a dimethoxy acetal proceeds via a standard acid-catalyzed hydrolysis mechanism.[9]

  • Protonation: One of the methoxy oxygen atoms is protonated by an acid catalyst, converting it into a good leaving group (methanol).

  • Oxonium Ion Formation: The protonated acetal eliminates a molecule of methanol to form a resonance-stabilized oxonium ion. This step is typically the rate-determining step in the A-1 mechanism common for acetal hydrolysis.[9]

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion.

  • Deprotonation: The resulting protonated hemiacetal is deprotonated to yield a hemiacetal intermediate.

  • Repeat and Tautomerize: The process repeats—the remaining methoxy group is protonated, eliminated, and replaced by a hydroxyl group from water, ultimately yielding a gem-diol that rapidly tautomerizes to the stable ketone product.

Rationale for Reagent Selection

To mitigate the risk of oxetane ring-opening, a mild acid catalyst is paramount. While strong mineral acids like HCl or H₂SO₄ are effective for robust acetals, they are too harsh for this substrate.

Recommended System: p-Toluenesulfonic acid (p-TsOH) in a biphasic solvent system of acetone and water.

  • p-Toluenesulfonic Acid (p-TsOH): A crystalline, non-volatile strong organic acid that is easy to handle and measure accurately. It provides the necessary catalytic protons without the high acidity concentration of mineral acids.

  • Acetone as Solvent: Acetone is an excellent solvent for the substrate and is used to facilitate transacetalization, helping to drive the equilibrium towards the deprotected ketone.[10]

  • Water as Reagent: Water is required as the nucleophile for hydrolysis.[4] Using it in a controlled amount within a miscible organic solvent like acetone ensures a homogenous reaction while preventing excessive aqueous acid concentration.

The primary amine will be protonated in situ to form an ammonium salt, which protects it from acting as a competing nucleophile and deactivates its potential to assist in intramolecular oxetane ring-opening.

Detailed Experimental Protocol

This protocol is designed for a 1 mmol scale reaction. Adjustments may be necessary for different scales.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine>95% PurityCommercial
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)Reagent Grade, 98%Sigma-Aldrich
AcetoneAnhydrousFisher Scientific
Deionized Water18 MΩ·cmIn-house
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS GradeLab Preparation
Ethyl AcetateHPLC GradeVWR
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeEMD Millipore
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄Merck
Step-by-Step Procedure

Caption: A visual workflow of the deprotection protocol.

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine (1.0 mmol, 201.3 mg).

  • Solvent Addition: Dissolve the substrate in 10 mL of acetone, followed by the addition of 1 mL of deionized water. Stir until the solution is homogeneous.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.1 mmol, 19.0 mg, 0.1 eq) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (20-25°C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes. A suitable mobile phase is 10% Methanol in Dichloromethane with 0.5% triethylamine. The starting material will be less polar than the product amine. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution dropwise until the pH of the aqueous phase is approximately 8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[11]

  • Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane containing a small amount (0.5-1%) of triethylamine to prevent streaking of the amine product on the column.

Product Characterization

The successful deprotection to (7-(aminomethyl)-6-oxaspiro[3.4]octan-2-yl)one can be confirmed by standard analytical techniques.

TechniqueExpected Observation
¹H NMR Disappearance of the two methoxy singlets (~3.1-3.3 ppm). Appearance of new signals in the aliphatic region corresponding to the protons alpha to the newly formed ketone.
¹³C NMR Disappearance of the acetal carbon signal (~100-110 ppm). Appearance of a new ketone carbonyl signal (>200 ppm).
Mass Spec (ESI+) The molecular ion peak [M+H]⁺ should correspond to the mass of the product (C₈H₁₃NO₂), which is m/z = 156.10.
FT-IR Disappearance of C-O acetal stretches (~1050-1150 cm⁻¹). Appearance of a strong C=O ketone stretch (~1700-1725 cm⁻¹).

Troubleshooting and Optimization

SymptomPotential CauseSuggested Solution
Slow or Incomplete Reaction Insufficient catalytic activity or low temperature.Add an additional portion of p-TsOH (0.05 eq). If no improvement, gently warm the reaction to 30-35°C, but monitor closely for side product formation.
Formation of Side Products (TLC) Reaction conditions are too harsh, causing oxetane ring-opening.Immediately quench the reaction. Repeat the experiment using a milder catalyst such as pyridinium p-toluenesulfonate (PPTS) or reducing the temperature to 0°C.
Low Isolated Yield Product is water-soluble; loss during aqueous workup.Before extraction, saturate the aqueous layer with solid NaCl to decrease the polarity of the aqueous phase and improve extraction efficiency.
Product Streaking on TLC/Column The basic amine is interacting strongly with the acidic silica gel.Add a small amount of a volatile base (e.g., 0.5-1% triethylamine or ammonium hydroxide) to the chromatography eluent.

Conclusion

The selective deprotection of the dimethoxy acetal in (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine is a critical transformation that requires careful control of acidity to preserve the sensitive spiro-oxetane moiety. The presented protocol, utilizing a catalytic amount of p-toluenesulfonic acid in an acetone/water solvent system, provides a reliable and high-yielding method to access the desired ketone. This application note serves as a practical guide for chemists, enabling the successful synthesis of complex molecules containing this valuable oxetane scaffold.

References

  • Assessing the stability of the oxetane ring under various chemical conditions. (2025). Benchchem.
  • Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
  • Preventing decomposition of oxetane ring during synthesis. (2025). Benchchem.
  • Kocienski, P. J. (n.d.). 0,0-Acetals. In Protecting Groups.
  • Saejong, P., et al. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. RSC Publishing.
  • Dimethyl Acetals. (n.d.). Organic Chemistry Portal.
  • Pluth, M. D., et al. (n.d.). Catalytic Deprotection of Acetals In Strongly Basic Solution Using a Self- Assembled Supramolecular “Nanozyme”. OSTI.GOV.
  • Application Notes and Protocols for the Selective Deprotection of Dimethoxy Acetals. (2025). Benchchem.
  • Burés, J., et al. (2023). Oxetanes in Drug Discovery Campaigns.
  • Application Notes and Protocols for Acetalization with 1,3-Dimethoxypropane. (2025). Benchchem.
  • Acid-Catalyzed Synthesis and Deprotection of Dimethyl Acetals in a Miniaturized Electroosmotic Flow Reactor. (2026).
  • Pluth, M. D., et al. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry.
  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). PMC.
  • Protecting Agents. (n.d.). TCI Chemicals.
  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry.
  • Asakura, J., et al. (1996). Removal of Acetal, Silyl, and 4,4'-Dimethoxytrityl Protecting Groups from Hydroxyl Functions of Carbohydrates and Nucleosides with Clay in Aqueous Methanol. Journal of Organic Chemistry. [Link]

  • Kocienski, P. J. (n.d.). N,O-Acetals for the Protection of 1,2- and 1,3-Amino Alcohols. In Protecting Groups.
  • {2,2-dimethoxy-6-oxaspiro[3.4]octan-7-yl}methanamine. (n.d.). NextSDS.
  • CAS RN 2375269-93-3 | (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine. (n.d.). SynQuest Labs.
  • Farmer, S. (2019). Acetals as Protecting Groups. Chemistry LibreTexts.
  • Reddy, M. S., et al. (2003).
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)

Sources

Advanced Linkerology: Incorporating (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine into Rigidified PROTAC Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The design of Proteolysis-Targeting Chimeras (PROTACs) has historically relied on highly flexible polyethylene glycol (PEG) or alkyl chains to bridge the E3 ligase ligand and the protein of interest (POI) warhead[1]. While synthetically tractable, these flexible linkers often incur a massive entropic penalty upon ternary complex formation and suffer from poor pharmacokinetic (PK) profiles due to high total polar surface area (TPSA) and metabolic liabilities[1].

Recent paradigms in targeted protein degradation have shifted toward rigidified linker architectures [2]. By restricting rotational freedom, rigid linkers pre-organize the PROTAC into a bioactive conformation, enhancing ternary complex cooperativity (α) and improving cellular permeability[3]. Among the most advanced building blocks in this space is (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine (CAS: 2375269-93-3)[4]. This application note details the physicochemical rationale and self-validating synthetic protocols for integrating this premium spirocyclic scaffold into next-generation degraders.

Mechanistic Rationale: The Spirocyclic Advantage

The molecule (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine ( C10​H19​NO3​ ) offers a highly specialized structural topology for PROTAC design:

  • Vectorial Rigidity: The spiro[3.4]octane core forces the attached ligands into a defined 3D trajectory. Unlike flexible PEG chains that can undergo "hydrophobic collapse" in aqueous environments, the spirocycle maintains a fixed distance and orientation, drastically reducing the entropic cost of binding[1].

  • Metabolic Stability & Polarity: The 6-oxaspiro system (a tetrahydrofuran ring fused to a cyclobutane) provides a strategically placed oxygen atom that mimics the solubilizing properties of a PEG ether oxygen, but within a metabolically stable, oxidation-resistant framework[5].

  • Dual-Functional Handles: The primary methanamine at position 7 serves as an ideal nucleophile for amide coupling. Meanwhile, the dimethoxy acetal at position 2 acts as a masked ketone. It can be retained to lower lipophilicity (LogD) via hydrogen-bond acceptance, or unmasked under mild acidic conditions to enable reductive amination, allowing multi-directional linker extension[6].

G cluster_0 Linker Selection L1 Flexible Linkers (PEG/Alkyl) P1 High Entropic Penalty Variable Conformations L1->P1 L2 Rigid Spirocycles (e.g., Spiro[3.4]octane) P2 Pre-organized Conformation Reduced Entropic Penalty L2->P2 TC Ternary Complex (POI - PROTAC - E3) P1->TC Lower Stability P2->TC Higher Stability

Fig 1. Thermodynamic impact of rigid spirocyclic linkers on ternary complex formation.

Physicochemical Profiling

To understand the causality behind selecting a spirocyclic linker over a traditional flexible linker, we must evaluate the quantitative impact on the degrader's physicochemical properties. The table below summarizes the comparative advantages of substituting a standard PEG4 linker with a spiro[3.4]octane-based linker in a model PROTAC system.

ParameterFlexible PEG4 LinkerSpiro[3.4]octane LinkerMechanistic Causality / Impact
Rotatable Bonds 144Fewer rotatable bonds lock the conformation, reducing the entropic penalty ( ΔS ) upon ternary complex formation[3].
TPSA (Ų) 46.538.2Reduced polar surface area improves passive membrane permeability and intracellular accumulation[2].
Cooperativity (α) ~1.2> 5.0The rigid 3D vector minimizes steric clashes between the E3 ligase and POI, driving highly cooperative protein-protein interactions[7].
Metabolic Stability Low (Oxidation prone)HighCyclic ethers and constrained cyclic amines are highly resistant to cytochrome P450-mediated oxidative cleavage[1].

Synthetic Workflows & Protocols

The true power of (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine lies in its synthetic versatility. The following self-validating protocols detail how to incorporate this building block into a PROTAC scaffold.

Synthesis SM (2,2-Dimethoxy-6-oxaspiro[3.4] octan-7-yl)methanamine Path1 Amide Coupling (HATU/DIPEA) SM->Path1 Path2 Acetal Deprotection (TFA/H2O) SM->Path2 Inter1 Amide-Linked Intermediate Path1->Inter1 Inter2 Spirocyclic Ketone Path2->Inter2 Final1 PROTAC Variant A (Acetal Retained) Inter1->Final1 Path3 Reductive Amination (NaBH(OAc)3) Inter2->Path3 Final2 PROTAC Variant B (Amine Linked) Path3->Final2

Fig 2. Divergent synthetic workflows for integrating the spirocyclic building block.

Protocol A: Primary Amine Functionalization (Amide Coupling)

This protocol attaches the spirocyclic linker to a carboxylic acid-bearing E3 ligase ligand (e.g., a VHL or CRBN derivative).

  • Causality: HATU is selected as the coupling reagent due to its high efficiency in forming active esters, minimizing epimerization of stereocenters on the E3 ligand. DIPEA acts as a non-nucleophilic base to ensure the primary methanamine is deprotonated and highly nucleophilic.

  • Step 1 (Activation): Dissolve the E3 Ligand-COOH (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to generate the active ester.

  • Step 2 (Coupling): Add (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine (1.1 eq) dropwise. Stir at room temperature for 2 hours.

  • Step 3 (Self-Validation & QC): Quench a 5 µL aliquot in 100 µL of 50% MeCN/H2O. Analyze via LC-MS. Validation Check: Confirm the disappearance of the E3-COOH mass and the appearance of the product mass ( [M+H]+ ). The dimethoxy acetal is stable under these basic conditions; ensure no -46 Da mass loss (which would indicate premature acetal cleavage) is observed.

  • Step 4 (Purification): Dilute with EtOAc, wash with saturated NaHCO3​ and brine. Dry over Na2​SO4​ , concentrate, and purify via flash chromatography (DCM/MeOH).

Protocol B: Acetal Unmasking and Reductive Amination

To attach the POI warhead, the dimethoxy acetal is converted to a ketone, followed by reductive amination.

  • Causality: The dimethoxy group requires aqueous acidic conditions for hydrolysis. Trifluoroacetic acid (TFA) provides the necessary protonation without aggressively degrading the spirocyclic ether core. For the subsequent amination, NaBH(OAc)3​ is chosen over NaBH3​CN because it is less toxic and highly selective for reducing the transient iminium ion without reducing the unreacted ketone.

  • Step 1 (Deprotection): Dissolve the intermediate from Protocol A in a 1:1 mixture of DCM and 50% aqueous TFA. Stir at room temperature for 3 hours.

  • Step 2 (Self-Validation & QC): Monitor via LC-MS. Validation Check: The mass must shift by exactly -46 Da (Loss of 2 x CH3​OH [+64 Da] + addition of H2​O [-18 Da] = net loss of 46 Da). Once complete, neutralize carefully with saturated NaHCO3​ to prevent acid-catalyzed ring opening of the 6-oxaspiro cycle. Extract with DCM and concentrate.

  • Step 3 (Imine Formation): Dissolve the resulting spirocyclic ketone (1.0 eq) and the POI Warhead- NH2​ (1.2 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (0.1 eq) to catalyze imine formation. Stir for 2 hours.

  • Step 4 (Reduction): Add NaBH(OAc)3​ (2.0 eq) portion-wise. Stir overnight at room temperature. Quench with saturated NaHCO3​ , extract, and purify via preparative HPLC.

Biological Validation: Ternary Complex Quantification

Synthesizing the PROTAC is only half the battle; the rigidified vector must be validated for its ability to form a productive ternary complex[5]. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for this validation.

Mechanism PROTAC Spiro-PROTAC TC Ternary Complex PROTAC->TC Target Target Protein Target->TC E3 E3 Ligase E3->TC Ub Polyubiquitination TC->Ub Deg Proteasomal Degradation Ub->Deg

Fig 3. Mechanism of action for spirocycle-driven targeted protein degradation.

Protocol C: TR-FRET Assay for Cooperativity (α)
  • Causality: TR-FRET relies on the distance-dependent transfer of energy between a donor fluorophore (on the E3 ligase) and an acceptor (on the POI). A rigid spirocyclic linker, if properly designed, will lock the proteins in optimal proximity, yielding a higher FRET signal at lower PROTAC concentrations compared to flexible linkers.

  • Step 1: Prepare a master mix containing 10 nM Terbium (Tb)-labeled E3 ligase and 50 nM GFP-labeled POI in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA).

  • Step 2: Dispense 10 µL of the protein mix into a 384-well microplate.

  • Step 3: Add 10 µL of the Spiro-PROTAC (titrated from 10 µM down to 1 pM in a 3-fold dilution series).

  • Step 4 (Self-Validation Controls): Include a DMSO vehicle control (baseline FRET) and a competitive binding control (excess free E3 ligand + PROTAC) to ensure the FRET signal is specifically driven by ternary complex formation.

  • Step 5: Incubate for 1 hour at room temperature. Read the plate on a multi-mode reader (Excitation: 337 nm; Emission: 490 nm for Tb, 520 nm for GFP).

  • Data Interpretation: Plot the 520/490 ratio against PROTAC concentration. A rigidified spirocyclic PROTAC will characteristically display a sharp, left-shifted "bell-shaped" curve (the Hook effect), indicating high cooperativity (positive α value) and robust pre-organization of the complex[1].

Sources

Application Notes and Protocols for the Scale-up Synthesis of (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine for Preclinical Trials

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis, purification, and characterization of (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine, a novel spirocyclic amine with significant potential for therapeutic applications. The protocols detailed herein are designed to be robust and scalable, ensuring the production of high-purity Active Pharmaceutical Ingredient (API) suitable for preclinical evaluation.[1][2][3][4] The synthesis strategy is grounded in established chemical transformations, with a focus on process safety, efficiency, and compliance with current Good Manufacturing Practices (cGMP) guidelines.[5][6][7][8]

Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery

Spirocyclic systems have gained considerable attention in medicinal chemistry due to their unique three-dimensional structures, which can lead to improved pharmacological properties such as increased potency, selectivity, and metabolic stability.[9][10][11] The rigid conformation of spirocycles can facilitate optimal interactions with biological targets while minimizing off-target effects. The target molecule, (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine, incorporates an oxaspiro[3.4]octane core, a motif that can enhance aqueous solubility and introduce favorable physicochemical properties for drug development.[12] This guide addresses the critical need for a scalable and well-documented synthetic process to enable the advancement of this promising candidate into preclinical trials.[1][3][4]

Strategic Approach to Scale-up Synthesis

The successful scale-up of an API synthesis from bench-scale to preclinical quantities requires careful consideration of several factors, including the availability and cost of starting materials, the safety and environmental impact of the reactions, and the ease of purification.[13][14] The chosen synthetic route for (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine is a multi-step process designed for efficiency and scalability.

Retrosynthetic Analysis

A plausible retrosynthetic analysis suggests that the target primary amine can be accessed from a key spirocyclic ketone intermediate. This ketone can be synthesized through a series of well-established reactions, starting from commercially available materials. The final amine installation is planned via a reductive amination protocol, a reliable and widely used method in pharmaceutical synthesis.[15][16][17]

Overall Synthetic Workflow

The following diagram illustrates the proposed multi-step synthesis for producing the target compound in the quantities required for preclinical studies.

G cluster_0 Synthesis of Spirocyclic Ketone Intermediate cluster_1 Ketal Protection cluster_2 Introduction of the Aminomethyl Group A Commercially Available Starting Materials B Step 1: Formation of Cyclopentane Derivative A->B Reagents & Conditions C Step 2: Intramolecular Cyclization B->C Intermediate D Intermediate 1: Spiro[3.4]octan-6-one C->D Purification E Step 3: Acetal Formation D->E Ethylene Glycol, p-TsOH F Intermediate 2: 2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-one E->F Purification G Step 4: Wittig Reaction F->G Horner-Wadsworth-Emmons Reagent H Intermediate 3: (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-ylidene)acetonitrile G->H Purification I Step 5: Reduction of Nitrile and Imine H->I Reducing Agent (e.g., LiAlH4) J Final API: (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine I->J Purification & Salt Formation

Caption: Proposed Synthetic Workflow for (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis and purification of the target compound. All operations should be conducted in a well-ventilated fume hood by trained personnel, adhering to all institutional safety guidelines. For preclinical manufacturing, these steps should be adapted to a cGMP environment.[5][7]

Synthesis of Spiro[3.4]octan-6-one (Intermediate 1)

This procedure is adapted from established methods for the synthesis of spiro[3.4]octane frameworks.[18]

Materials:

  • Cyclopentanone

  • Malononitrile

  • Piperidine

  • Ethanol

  • 6M Hydrochloric Acid

  • Thionyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

Protocol:

  • Step 1: Knoevenagel Condensation. To a solution of cyclopentanone (1.0 eq) and malononitrile (1.1 eq) in ethanol, add a catalytic amount of piperidine. Reflux the mixture for 4-6 hours, monitoring by TLC. Cool the reaction mixture and filter the resulting solid. Wash the solid with cold ethanol and dry under vacuum to yield 1-(cyanomethyl)cyclopentanecarbonitrile.

  • Step 2: Hydrolysis and Decarboxylation. The dinitrile from the previous step is hydrolyzed using 6M HCl under reflux for 8-12 hours to yield the corresponding diacid. The diacid is then heated to 150-180 °C to induce decarboxylation, affording cyclopentane-1-acetic acid.[18]

  • Step 3: Intramolecular Friedel-Crafts Acylation. Convert the carboxylic acid to its acid chloride using thionyl chloride. The crude acid chloride is then dissolved in DCM and treated with AlCl₃ (1.1 eq) at 0 °C to promote intramolecular cyclization.[18] Stir the reaction at room temperature until completion (monitored by TLC).

  • Purification: Quench the reaction carefully with ice-water. Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to obtain pure Spiro[3.4]octan-6-one.

Synthesis of 2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-one (Intermediate 2)

Materials:

  • Spiro[3.4]octan-6-one (Intermediate 1)

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

Protocol:

  • To a solution of Spiro[3.4]octan-6-one (1.0 eq) and ethylene glycol (1.2 eq) in toluene, add a catalytic amount of p-TsOH.

  • Reflux the mixture using a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the ketal-protected intermediate, which can often be used in the next step without further purification.

Synthesis of (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine (Final API)

This final stage involves the introduction of the aminomethyl group via a reductive amination process.[15][17]

Materials:

  • 2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-one (Intermediate 2)

  • Diethyl (cyanomethyl)phosphonate

  • Sodium hydride (NaH)

  • Tetrahydrofuran (THF), anhydrous

  • Lithium aluminum hydride (LiAlH₄)

  • Diethyl ether, anhydrous

  • Hydrochloric acid (in a suitable solvent for salt formation)

Protocol:

  • Step 4: Horner-Wadsworth-Emmons Reaction. To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add diethyl (cyanomethyl)phosphonate (1.1 eq) dropwise. Stir the mixture for 30 minutes at 0 °C. Add a solution of Intermediate 2 (1.0 eq) in anhydrous THF. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Purification of Intermediate 3: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography to obtain (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-ylidene)acetonitrile.

  • Step 5: Reduction. To a solution of LiAlH₄ (2.0 eq) in anhydrous diethyl ether at 0 °C, add a solution of the nitrile from the previous step (1.0 eq) in anhydrous diethyl ether dropwise.

  • Stir the reaction at room temperature overnight.

  • Work-up and Purification: Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup). Filter the resulting solids and wash with diethyl ether. Concentrate the filtrate under reduced pressure. The crude amine can be purified by column chromatography.

  • Salt Formation: For improved stability and handling, the final amine is typically converted to a salt, such as the hydrochloride salt. Dissolve the purified amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent until precipitation is complete. Filter the solid, wash with the solvent, and dry under vacuum to yield the final API as a stable salt.

Quality Control and Characterization

To ensure the suitability of the synthesized API for preclinical trials, a rigorous quality control process is essential.[2][5] This involves a battery of analytical tests to confirm the identity, purity, and stability of the final compound.

Analytical Workflow

The following diagram outlines the key analytical techniques employed for the characterization and quality control of (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine.

G cluster_0 API Characterization & Quality Control A Final API Batch B Structural Confirmation A->B C Purity Assessment A->C D Physicochemical Properties A->D E NMR (¹H, ¹³C) B->E F Mass Spectrometry (HRMS) B->F G FT-IR B->G H HPLC/UPLC (Purity, Impurity Profile) C->H I Residual Solvent Analysis (GC) C->I J Melting Point D->J K Solubility D->K L Stability Studies (ICH Guidelines) D->L M Release for Preclinical Studies

Sources

Application Note: Catalytic Hydrogenation Protocols for (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex spirocyclic amines is a critical pathway in modern drug discovery and medicinal chemistry. The target molecule, [1], represents a highly functionalized building block featuring a 6-oxaspiro[3.4]octane core and an acid-sensitive 2,2-dimethoxy acetal moiety. This application note details a robust, self-validating protocol for the synthesis of this primary amine via the catalytic hydrogenation of its azide precursor. By carefully modulating the reaction microenvironment, this protocol prevents the degradation of the labile acetal group while ensuring quantitative conversion.

Mechanistic Rationale & Precursor Selection

The synthesis of primary methanamines typically proceeds via the reduction of either a nitrile or an azide precursor.

Why Azide over Nitrile? Nitrile hydrogenation often requires harsh conditions (e.g., high pressure, elevated temperatures, or acidic additives like acetic acid) to suppress the formation of secondary amine dimers. However, the 2,2-dimethoxy acetal in our spirocyclic substrate is extremely labile and will rapidly hydrolyze to a cyclobutanone under acidic conditions.

Therefore, the azide precursor—7-(azidomethyl)-2,2-dimethoxy-6-oxaspiro[3.4]octane—is the superior choice. It can be readily synthesized via an SN​2 displacement from the commercially available[2], a known intermediate in oxa-spirocycle synthesis[3]. Azide hydrogenation is highly exothermic and proceeds rapidly at room temperature and atmospheric pressure, avoiding the need for harsh conditions[4].

Experimental Design & Causality (E-E-A-T)

To ensure a self-validating and high-yielding process, the experimental parameters were designed with strict causality:

  • Catalyst Selection: 10% Palladium on Carbon (Pd/C) is selected for its high activity in azide reduction[5]. However, the activated carbon support in standard Pd/C often contains residual acidic sites from its manufacturing process.

  • Solvent and Additive Matrix: Methanol (MeOH) is chosen for its excellent hydrogen solubility. To counteract the inherent acidity of the Pd/C support and protect the 2,2-dimethoxy group, a catalytic amount of Triethylamine (TEA) is introduced. This basic additive acts as a buffer, ensuring the local pH at the catalyst surface remains neutral to slightly basic, thereby completely suppressing acetal cleavage.

  • Self-Validation Mechanism: The reaction's progress is continuously verifiable. The starting azide exhibits a strong, distinct infrared (IR) stretching band at ~2100 cm⁻¹. The complete disappearance of this band serves as an unambiguous, self-validating endpoint for the hydrogenation, eliminating the risk of premature reaction termination.

Synthetic Workflow Visualization

Workflow A Precursor 7-(Iodomethyl)-2,2-dimethoxy- 6-oxaspiro[3.4]octane B Azidation NaN3, DMF, 60°C (SN2 Displacement) A->B C Intermediate 7-(Azidomethyl)-2,2-dimethoxy- 6-oxaspiro[3.4]octane B->C D Catalytic Hydrogenation H2, Pd/C, MeOH, TEA (Room Temp, 1 atm) C->D E Target Molecule (2,2-Dimethoxy-6-oxaspiro[3.4]octan- 7-yl)methanamine D->E

Synthetic workflow from the iodomethyl precursor to the target methanamine via azide intermediate.

Quantitative Data: Optimization of Hydrogenation Conditions

The following table summarizes the optimization of the hydrogenation step, highlighting the critical role of the basic additive in preserving the acetal moiety.

EntryCatalystSolventAdditiveConversion (%)Acetal Cleavage (%)Isolated Yield (%)
110% Pd/CMeOHNone>991876
210% Pd/CEtOAcNone85572
35% Pd/CMeOHNone>991579
4 10% Pd/C MeOH TEA (0.1 eq) >99 <1 94
5Raney NiEtOHNH₃ (aq)60<145

Step-by-Step Experimental Protocols

Part 1: Preparation of the Azide Intermediate

Objective: Convert the iodomethyl precursor to the corresponding azide via SN​2 displacement.

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with 7-(iodomethyl)-2,2-dimethoxy-6-oxaspiro[3.4]octane (1.0 eq, 10.0 mmol) and anhydrous N,N-Dimethylformamide (DMF) (20 mL).

  • Reagent Addition: Add Sodium Azide ( NaN3​ ) (1.5 eq, 15.0 mmol) in one single portion.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the suspension to 60°C with vigorous stirring for 12 hours.

    • Causality: The 60°C temperature provides the optimal kinetic energy for the SN​2 displacement of the sterically hindered primary iodide without risking the thermal decomposition of the resulting azide.

  • Workup: Cool the mixture to room temperature (20°C). Quench the reaction by adding 50 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine (5 x 20 mL) to thoroughly remove residual DMF. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo (bath temperature <35°C to prevent azide volatility/decomposition). The crude 7-(azidomethyl)-2,2-dimethoxy-6-oxaspiro[3.4]octane is used directly in the next step.

Part 2: Catalytic Hydrogenation to Methanamine

Objective: Reduce the azide to the primary amine without hydrolyzing the acetal.

  • Preparation: In a standard hydrogenation flask, dissolve the crude azide intermediate (approx. 10.0 mmol) in HPLC-grade Methanol (30 mL).

  • Buffering: Add Triethylamine (TEA) (0.1 eq, 1.0 mmol) to the solution.

    • Causality: TEA neutralizes any trace hydrochloric or sulfuric acid residues present on the activated carbon support of the Pd/C, strictly maintaining a basic pH to protect the 2,2-dimethoxy group.

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate) under a steady stream of Argon.

    • Safety Note: Pd/C is highly pyrophoric. Never add dry catalyst to methanol in the presence of oxygen.

  • Atmosphere Exchange: Evacuate the flask under vacuum and backfill with Hydrogen gas ( H2​ ). Repeat this purge cycle three times to ensure a pure H2​ atmosphere.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature (20-25°C) under a hydrogen balloon (1 atm) for 4-6 hours.

  • Self-Validation: Monitor the reaction via IR spectroscopy. The reaction is deemed strictly complete when the strong azide stretch at ~2100 cm⁻¹ completely disappears.

  • Workup: Purge the vessel thoroughly with Argon to remove all hydrogen. Filter the black suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional Methanol (2 x 15 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the residue via basic alumina column chromatography (Eluent: DCM/MeOH 95:5) to afford pure (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine as a pale oil.

References

  • Hoffman Fine Chemicals. "CAS RN 2375269-93-3 | (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine." Hoffman Fine Chemicals Catalog. 1[1]

  • Ambeed. "2168830-81-5 | 7-(Iodomethyl)-2,2-dimethoxy-6-oxaspiro[3.4]octane." Ambeed Catalog. 2[2]

  • Vaskevych, R. I., et al. "Oxa-spirocycles: synthesis, properties and applications (Supporting Information)." Semantic Scholar. 3[3]

  • Corsi, M., et al. "Improvement on the Synthesis of Primary Amino Sugar Derivatives via N-Benzyl Intermediates." International Journal of Organic Chemistry, 2013, 3, 41-48. 4[4]

  • Crawford, C. J., et al. "Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis." Organic Process Research & Development 2021, 25 (7), 1573-1578. 5[5]

Sources

Troubleshooting & Optimization

Technical Support Center: Preserving Ketal Integrity in (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the unintended degradation of spirocyclic ketals during downstream functionalization.

(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine is a highly versatile building block, but it presents a classic chemoselectivity challenge: you must derivatize the primary amine while preserving the highly acid-sensitive 2,2-dimethoxy ketal. Because the ketal is situated on a strained four-membered ring, its hydrolysis to the corresponding spiro-cyclobutanone is thermodynamically driven in the presence of water and acid.

This guide provides field-proven, self-validating protocols to ensure your spiro-ketal remains intact throughout your synthetic workflows.

Mechanistic Insight: The Causality of Ketal Cleavage

To prevent degradation, we must first understand the mechanism of failure. Ketals are fundamentally stable to strong bases, nucleophiles, and reducing agents, but they are exceptionally labile in aqueous acid .

When exposed to acidic conditions (pH < 5), one of the methoxy oxygens becomes protonated, transforming it into an excellent leaving group. The expulsion of methanol generates a highly reactive oxocarbenium ion. In the presence of aqueous media, water rapidly attacks this intermediate, driving an irreversible cascade that yields the spiro-cyclobutanone and a second equivalent of methanol .

KetalHydrolysis A Spiro-Ketal Amine (Stable at pH > 7) B Protonation of Methoxy (Aqueous Acid) A->B H+ C Oxocarbenium Ion Intermediate B->C - MeOH D Water Attack & Methanol Loss C->D + H2O E Cyclobutanone Derivative (Degradation Product) D->E - MeOH, - H+

Acid-catalyzed ketal hydrolysis pathway leading to cyclobutanone formation.

Quantitative Data: Ketal Stability Profile

Understanding the pH boundaries is critical for designing your workup and purification strategies. The table below summarizes the stability of the 2,2-dimethoxy ketal under various laboratory environments.

pH LevelTypical Laboratory EnvironmentEstimated Half-Life (t½) at 25 °CKetal Status
< 3.0 1M HCl wash, TFA cleavage cocktails< 5 minutesRapidly Hydrolyzed
4.5 - 5.5 Standard Silica Gel, Citric Acid wash2 - 4 hoursModerately Labile
7.0 - 7.4 Neutral Aqueous / Brine wash> 48 hoursStable
> 8.0 Basic (e.g., DIPEA, Et₃N, NaHCO₃)IndefiniteHighly Stable

Troubleshooting Guide: Amide Coupling

The Issue: Standard amide coupling protocols often utilize acidic additives (like HOBt, pKa ~4.6) or rely on acidic aqueous workups (e.g., 1M HCl or 10% citric acid) to wash away unreacted amines. These conditions will quantitatively strip the dimethoxy ketal from your spirocyclic core.

The Solution: Transition to strictly neutral or basic coupling reagents (e.g., HATU) with a large excess of Hünig's base (DIPEA). Replace all acidic workup washes with saturated aqueous sodium bicarbonate (NaHCO₃).

Field-Proven Protocol: Base-Mediated Amide Coupling

Self-Validating Check: This protocol avoids acid entirely. Validation is performed via LC-MS using a basic mobile phase to prevent in-vial degradation during analysis.

  • Activation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Basification: Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature to ensure complete carboxylate activation.

  • Coupling: Add (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine (1.1 eq) dropwise. Stir for 2–4 hours.

  • Validation Check: Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. Crucial: Ensure your LC-MS mobile phase uses 0.1% NH₄OH (basic) rather than 0.1% Formic Acid (acidic) to prevent the ketal from hydrolyzing inside the autosampler vial.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract 3x with Ethyl Acetate.

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to pull out residual DMF) and brine. Never use HCl or citric acid. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Troubleshooting Guide: Reductive Amination

The Issue: Classical reductive amination relies on acetic acid to catalyze imine formation. Even this mild acid can trigger partial ketal cleavage over the course of an overnight reaction.

The Solution: Utilize a strictly anhydrous Lewis acid approach. Titanium(IV) isopropoxide (Ti(OiPr)₄) effectively acts as both a water scavenger and a Lewis acid to drive imine formation without generating free protons. Subsequent reduction with Sodium triacetoxyborohydride (NaBH(OAc)₃) is mild enough to preserve the ketal .

Workflow Step1 Amine + Aldehyde (Anhydrous Solvent) Step2 Add Ti(OiPr)4 (Lewis Acid) Step1->Step2 Step3 Imine Formation (No Aqueous Acid) Step2->Step3 Step4 Reduce: NaBH(OAc)3 (0°C to RT) Step3->Step4 Step5 Basic Workup (NaHCO3) Step4->Step5 Step6 Intact Ketal Product Step5->Step6

Anhydrous reductive amination workflow designed to preserve ketal integrity.

Field-Proven Protocol: Anhydrous Reductive Amination

Self-Validating Check: Imine formation is verified via NMR prior to reduction, ensuring no reducing agent is wasted on unreacted starting materials.

  • Imine Formation: Combine the spiro-ketal amine (1.0 eq) and your target aldehyde (1.05 eq) in anhydrous Dichloroethane (DCE) (0.2 M).

  • Water Scavenging: Add Ti(OiPr)₄ (1.5 eq). Stir at room temperature for 4–6 hours under an inert atmosphere.

  • Validation Check: Remove a 50 µL aliquot, evaporate the DCE, and dissolve in anhydrous CDCl₃. Check for the disappearance of the aldehyde proton (~9.5-10 ppm) and the appearance of the imine proton (~8.2 ppm) via ¹H-NMR.

  • Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)₃ (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench carefully by adding saturated aqueous NaHCO₃. Note: This will immediately generate a thick white precipitate of TiO₂.

  • Filtration: Stir for 15 minutes, then filter the entire biphasic mixture through a pad of Celite to remove the titanium salts.

  • Isolation: Separate the organic layer from the filtrate, wash with brine, dry over Na₂SO₄, and concentrate.

Frequently Asked Questions (FAQs)

Q: Can I use standard silica gel chromatography to purify my ketal-containing products? A: Standard silica gel is mildly acidic (pH ~5.0–5.5 due to surface silanol groups). For highly sensitive spiro-ketals, this can cause on-column degradation, resulting in streaking and poor yields. Solution: Pre-treat your silica gel by flushing the column with 1–2% Triethylamine (Et₃N) in your starting eluent to neutralize the column before loading your sample.

Q: My product shows a strong, unexpected peak at ~1785 cm⁻¹ in the IR spectrum. What happened? A: Your ketal has hydrolyzed. The resulting product is a spiro-cyclobutanone. Because cyclobutanones suffer from significant ring strain, their carbonyl stretching frequency is shifted higher than standard ketones (typically appearing between 1780–1800 cm⁻¹). If you see this peak, review your workup for hidden sources of aqueous acid.

Q: How should I store (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine to prevent degradation over time? A: Atmospheric moisture combined with ambient CO₂ (which forms trace carbonic acid) is enough to slowly degrade the ketal over months. Store the compound neat, or in a strictly anhydrous, non-protic solvent, at -20 °C under an Argon or N₂ atmosphere.

References

  • Title: Book Review: Protective Groups in Organic Synthesis - T. W. Greene, P. G. M. Wuts Source: Organic Chemistry Portal URL: [Link]

  • Title: Hydrates, Hemiacetals, and Acetals Source: Master Organic Chemistry URL: [Link]

  • Title: US5508404A - Reductive amination process Source: Google Patents URL

Technical Support Center: Chromatographic Purification of (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic purification of (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this unique spirocyclic amine. The inherent structural features of this molecule—a primary amine, an acid-sensitive spiroketal, and a lack of a UV chromophore—present specific challenges that require a tailored purification strategy. This document provides in-depth, practical solutions and troubleshooting advice in a direct question-and-answer format to help you navigate these complexities and achieve optimal purity and yield.

Part 1: Foundational Knowledge & Key Purification Challenges

Before troubleshooting specific issues, it is crucial to understand how the structure of (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine dictates its chromatographic behavior.

  • The Primary Amine: The methanamine group (-CH₂NH₂) is basic and highly polar. In reversed-phase chromatography, this group is prone to strong secondary interactions with acidic silanol groups present on the surface of standard silica-based columns (e.g., C18).[1][2][3] This interaction is a primary cause of severe peak tailing, poor resolution, and inaccurate quantification.[4]

  • The Spiroketal Core: The 6-oxaspiro[3.4]octane ring system is a spiroketal. Ketal functionalities, including the dimethoxy group at the 2-position, are susceptible to hydrolysis or isomerization under acidic conditions.[5][6][7] Exposure to acidic mobile phases (e.g., those containing trifluoroacetic acid, TFA) can lead to ring-opening, epimerization at the spirocenter, or complete degradation of the target compound, compromising both yield and purity.[7]

  • Lack of a UV Chromophore: The molecule is aliphatic and lacks any significant π-conjugated systems or aromatic rings. Consequently, it does not absorb ultraviolet (UV) light, rendering standard HPLC-UV detectors ineffective for its detection.[8][9][10] This necessitates the use of alternative, universal detection methods.[11][12]

Part 2: Frequently Asked Questions (FAQs)

This section addresses high-level questions to guide your initial method development.

Q1: What is the biggest challenge I should anticipate when purifying this compound? A: The most significant and immediate challenge will be severe peak tailing caused by the primary amine group interacting with the stationary phase.[1][3] The second major challenge is detection, as the compound is not UV-active.[9][10]

Q2: I don't have a UV-Vis detector. How can I see my compound? A: You will need a universal detector. The most common and effective choice for this type of compound is an Evaporative Light Scattering Detector (ELSD) .[8][11][12] An ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles.[10] This method is independent of the compound's optical properties and is compatible with gradient elution, making it far superior to a Refractive Index (RI) detector for this application.[9][11] Alternatively, a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) can be used if available.

Q3: Can I use a standard C18 column? A: While you can attempt to use a standard C18 column, it is not recommended as a starting point due to the high potential for peak tailing.[2] If you must use a C18 column, select one that is highly end-capped to minimize the number of accessible silanol groups and prepare to optimize your mobile phase extensively with additives.[13]

Q4: What is a better column choice to start with? A: A mixed-mode stationary phase is the ideal starting point.[14][15] These columns combine reversed-phase (for hydrophobic retention) and ion-exchange (for ionic retention) characteristics.[16][17] A reversed-phase/cation-exchange mixed-mode column can provide excellent retention and peak shape for your basic amine without the need for aggressive ion-pairing agents.[15][18] Hydrophilic Interaction Liquid Chromatography (HILIC) is another viable option that can improve retention for this polar compound.[14]

Q5: Is my compound stable to common mobile phase additives like TFA? A: No. The spiroketal moiety is acid-labile.[5][7] Using strong acids like Trifluoroacetic Acid (TFA) or even formic acid in the mobile phase risks degrading your compound. It is critical to work at a neutral or slightly basic pH to maintain the integrity of the spiroketal structure.

Part 3: In-Depth Troubleshooting Guide

This section provides specific solutions to common problems encountered during purification.

Issue 1: Poor Peak Shape (Tailing)

Q: My peak has a significant tail, making fractionation and quantification impossible. What's causing this and how do I fix it?

A: This is the classic symptom of secondary interactions between your protonated amine and deprotonated silanol groups on the silica support.[1][4]

Troubleshooting Workflow:

Caption: Troubleshooting decision tree for peak tailing.

Detailed Steps:

  • Adjust Mobile Phase pH: The first and most critical step is to ensure your mobile phase pH is neutral or slightly basic (pH 7-9). This deprotonates the silanol groups and neutralizes the charge on your amine, minimizing the strong ionic interaction. Use a buffer like ammonium bicarbonate or ammonium formate, which are volatile and compatible with ELSD and MS detectors.[11]

  • Add a Competing Base: If adjusting pH is insufficient, add a small amount (0.05-0.1%) of a competing amine, such as triethylamine (TEA), to the mobile phase.[4] TEA is a stronger base and will preferentially interact with the active silanol sites, effectively "masking" them from your compound and improving peak shape.

  • Change the Column: If mobile phase optimization fails, the problem lies with the stationary phase.[1]

    • High-Purity, End-Capped C18: Modern, high-purity silica columns with aggressive end-capping have fewer residual silanols and can provide better performance.[13]

    • Mixed-Mode Chromatography (Recommended): This is the most robust solution. A column with both C18 and cation-exchange properties provides a controlled, dual-retention mechanism that is ideal for basic compounds, often yielding sharp, symmetrical peaks without mobile phase additives.[15][16][19]

Issue 2: No Signal / Inconsistent Detection

Q: I've injected my sample but I don't see a peak, or the response is very weak and noisy with my ELSD.

A: This issue typically points to incorrect ELSD settings or an incompatible mobile phase.

Detector Selection & Optimization Flow:

Detector_Selection start_node start_node decision_node decision_node process_node process_node end_node end_node fail_node fail_node Start Compound to Detect: (2,2-Dimethoxy-6-oxaspiro...) methanamine HasChromophore Does it have a strong UV chromophore? Start->HasChromophore UseUV Use UV/PDA Detector HasChromophore->UseUV  Yes   UseUniversal Use a Universal Detector HasChromophore->UseUniversal No (This Compound) DetectorChoice Which Universal Detector? UseUniversal->DetectorChoice ELSD ELSD DetectorChoice->ELSD Commonly Available MS Mass Spec (MS) DetectorChoice->MS If Available OptimizeELSD Optimize ELSD Settings: 1. Nebulizer Temp 2. Drift Tube Temp 3. Gas Flow Rate ELSD->OptimizeELSD CheckBuffer Use Volatile Buffers Only (e.g., Ammonium Formate, Ammonium Bicarbonate) OptimizeELSD->CheckBuffer

Sources

Troubleshooting primary amine oxidation in (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for spirocyclic amine functionalization. This guide is specifically engineered for researchers troubleshooting the chemoselective oxidation of the primary amine in (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine .

Due to the presence of a highly acid-sensitive 2,2-dimethoxy acetal group and a sterically demanding 6-oxaspiro[3.4]octane core, standard oxidation protocols often lead to side reactions, intermediate stalling, or complete degradation of the spirocyclic architecture. This guide provides causal explanations, validated protocols, and mechanistic troubleshooting to ensure high-yielding conversions to either the corresponding nitro compound or nitrile .

Section 1: Mechanistic Workflows & Vulnerabilities

To successfully oxidize the primary amine without destroying the molecule, we must first map the oxidation pathways and the vulnerability of the acetal group. Acetals are generally stable under basic, nucleophilic, and oxidizing conditions, but they are highly labile under aqueous acidic conditions [1].

OxidationPathways Amine Primary Amine (Spirocyclic) Hydroxylamine Hydroxylamine (-NHOH) Amine->Hydroxylamine Oxone / DMDO Imine Imine (=NH) Amine->Imine TEMPO / TCCA Nitroso Nitroso (-NO) Hydroxylamine->Nitroso Fast Nitro Nitro (-NO2) Nitroso->Nitro Slow (Steric Hindrance) Nitrile Nitrile (-CN) Imine->Nitrile Oxidation Aldehyde Aldehyde (Byproduct) Imine->Aldehyde H2O (Hydrolysis)

Fig 1: Chemoselective oxidation pathways of primary amines to nitro or nitrile groups.

AcetalStability Substrate (2,2-Dimethoxy...) Acetal Intact Unbuffered Unbuffered Oxone (pH ~2) Substrate->Unbuffered Buffered Buffered Oxone / DMDO (pH 7.5-8.0) Substrate->Buffered TEMPO TEMPO / TCCA (Neutral/Basic) Substrate->TEMPO Ketone Cyclobutanone (Acetal Cleaved) Unbuffered->Ketone H+ Catalyzed Hydrolysis Product Target Oxidized Amine (Acetal Intact) Buffered->Product Protected TEMPO->Product Protected

Fig 2: Impact of oxidation conditions on the 2,2-dimethoxy acetal stability.

Section 2: Troubleshooting FAQs

Q1: Why is my acetal cleaving when I use Oxone to synthesize the nitro compound? Causality: Oxone (potassium peroxymonosulfate) is a highly acidic reagent. A 0.1 M aqueous solution of Oxone has a pH of ~2. At this pH, the oxygen atoms of your 2,2-dimethoxy group are rapidly protonated, forming an oxocarbenium ion that hydrolyzes to yield a cyclobutanone core [1]. Solution: You must use a strictly buffered biphasic system. Generating dimethyldioxirane (DMDO) in situ using Oxone and acetone requires a massive excess of sodium bicarbonate (NaHCO₃) or a phosphate buffer to maintain the pH between 7.5 and 8.0 throughout the entire addition process [2].

Q2: My reaction mixture turns deep blue/green and stalls before completion. What is happening? Causality: The blue/green color is the visual signature of the nitroso intermediate (-N=O) accumulating in the reaction. The 6-oxaspiro[3.4]octane core creates significant steric bulk around the highly reactive nitrogen center. While the initial oxidation to the hydroxylamine and nitroso is fast, the final oxygen transfer to form the nitro group (-NO₂) is sterically hindered and kinetically slow. Solution: Do not quench the reaction. Increase the equivalents of the oxidant (up to 4-5 eq of Oxone) and ensure vigorous mechanical stirring. The reaction is biphasic, and mass transfer limitations will artificially stall the reaction at the nitroso stage.

Q3: I want to synthesize the corresponding nitrile (-CN). Can I just use a different equivalent ratio of Oxone? Causality: No. Oxone/DMDO operates via direct oxygen transfer, which will inevitably push the primary amine toward the nitroso or nitro state. Nitrile synthesis requires an oxidative dehydrogenation pathway via an imine intermediate. Solution: Switch to a TEMPO-catalyzed oxidation system. TEMPO, coupled with a stoichiometric co-oxidant like Trichloroisocyanuric acid (TCCA) or Cu/Air, selectively oxidizes primary amines to nitriles [3, 4]. Because TEMPO oxidations operate under neutral or mildly basic conditions, your acetal will remain 100% intact.

Q4: During TEMPO oxidation to the nitrile, I am isolating an aldehyde byproduct. Why? Causality: The intermediate in the oxidation to a nitrile is an imine (=NH). If there is adventitious water in your reaction mixture, the imine will undergo rapid hydrolysis to form an aldehyde (oxidative deamination) before it can be further oxidized to the nitrile. Solution: Ensure strictly anhydrous conditions when using the TEMPO/TCCA protocol. Dry your solvents over molecular sieves and run the reaction under an inert argon atmosphere.

Section 3: Quantitative Condition Matrix

Oxidation GoalReagent SystempH RangeAcetal StabilityPrimary ProductCommon Byproducts
Nitro (-NO₂) Unbuffered Oxone / Acetone2.0 - 3.0Degraded Cleaved KetoneHydroxylamine
Nitro (-NO₂) Oxone / Acetone / NaHCO₃7.5 - 8.0Stable Nitro CompoundNitroso (Blue/Green)
Nitrile (-CN) TEMPO / TCCA / CH₂Cl₂NeutralStable NitrileAldehyde (if wet)
Nitrile (-CN) CuCl / DMEDA / TEMPO / AirNeutralStable NitrileImine dimers

Section 4: Validated Experimental Protocols

Protocol A: Buffered Oxidation to the Nitro Compound (Acetal-Safe)

This protocol utilizes in situ generated DMDO while strictly protecting the acetal [2].

  • Preparation: In a round-bottom flask, dissolve 1.0 mmol of (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine in 10 mL of acetone and 10 mL of saturated aqueous NaHCO₃.

  • Cooling: Cool the biphasic mixture to 0 °C using an ice bath. Vigorously stir the mixture (≥ 800 rpm) to ensure maximum surface area between the phases.

  • Oxidant Addition: Dissolve 4.0 mmol of Oxone® in 10 mL of deionized water containing an additional 2.0 mmol of NaHCO₃. Add this aqueous solution dropwise to the reaction mixture over 30 minutes.

  • Monitoring: Allow the reaction to warm to room temperature. The solution may transiently turn blue/green (nitroso intermediate). Continue stirring for 2-4 hours until the color fades to pale yellow, indicating complete conversion to the nitro compound.

  • Workup: Quench with 5 mL of saturated aqueous Na₂S₂O₃. Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: TEMPO/TCCA Catalyzed Oxidation to the Nitrile

This protocol provides a mild, anhydrous route to the nitrile, completely avoiding acetal hydrolysis [3].

  • Preparation: Flame-dry a round-bottom flask and flush with Argon. Dissolve 1.0 mmol of the primary amine in 10 mL of strictly anhydrous CH₂Cl₂.

  • Catalyst Addition: Add 0.1 mmol (10 mol%) of TEMPO to the solution. Cool the mixture to 5 °C.

  • Oxidant Addition: Slowly add 1.3 mmol of Trichloroisocyanuric acid (TCCA) in small portions to maintain the temperature.

  • Reaction: Stir the mixture at 5 °C for 1 hour, then allow it to warm to room temperature. Monitor by TLC. The presence of catalytic TEMPO is essential; without it, the reaction will fail to yield the nitrile[3].

  • Workup: Filter the suspension through a pad of Celite to remove the precipitated cyanuric acid byproduct. Wash the filtrate with 10% aqueous Na₂CO₃, dry over Na₂SO₄, and concentrate to yield the spirocyclic nitrile.

Section 5: References

  • Protection of Carbonyl Groups | Chem-Station Int. Ed. Source: Chem-Station URL:

  • Application Notes and Protocols for the In Situ Generation of Dimethyldioxirane in Organic Synthesis Source: Benchchem URL:

  • A Selective and Mild Oxidation of Primary Amines to Nitriles with Trichloroisocyanuric Acid Source: Organic-Chemistry.org / Synthesis (2003) URL:

  • Direct synthesis of nitriles by Cu/DMEDA/TEMPO-catalyzed aerobic oxidation of primary amines with air Source: rhhz.net URL:

Technical Support Center: Chiral Resolution of (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating the enantiomers of (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine .

This spirocyclic building block presents a unique triad of structural challenges: a basic primary amine, a sterically demanding 6-oxaspiro[3.4]octane core, and a highly acid-labile 2,2-dimethoxy acetal group. The following troubleshooting guides, FAQs, and validated protocols are engineered to help you achieve high enantiomeric excess (ee) without compromising the structural integrity of the molecule.

🛠️ Troubleshooting Guide: Experimental Roadblocks

Issue 1: Complete or partial loss of the dimethoxy group during salt formation.

Symptom: LC-MS or NMR analysis of the resolved amine shows a mass/shift corresponding to the spiro-ketone rather than the dimethoxy acetal. Mechanistic Rationale: The 2,2-dimethoxy acetal is highly sensitive to acidic hydrolysis. When strong chiral resolving agents (e.g., Camphorsulfonic acid, pKa ~1.2) are used, the methoxy oxygen is protonated. This leads to the expulsion of methanol and the formation of a highly reactive oxocarbenium intermediate. Trace water in the solvent then attacks this intermediate, irreversibly hydrolyzing the acetal to a ketone. Resolution:

  • Switch Resolving Agents: Restrict your screening to weak chiral carboxylic acids (pKa > 3.0), such as (S)-Mandelic acid or L-Tartaric acid[1].

  • Exclude Water: Ensure all crystallization solvents (e.g., ethanol, isopropanol) are strictly anhydrous.

Issue 2: Broad, tailing peaks and low recovery during Preparative Chiral SFC.

Symptom: Chromatograms show severe peak tailing, and fraction concentration yields significantly less mass than injected. Mechanistic Rationale: The primary methanamine group is highly basic and interacts strongly with residual silanols on the chiral stationary phase (CSP). This creates a secondary retention mechanism that broadens peaks. Resolution: Introduce a basic modifier to the supercritical CO₂ / co-solvent mixture. Using 0.1% to 0.5% diethylamine (DEA) or isopropylamine (IPA) in the alcohol co-solvent competitively masks the silanol sites. Critical Warning: Never use acidic modifiers (like TFA) to sharpen peaks for this specific molecule; the localized acidity during the concentration of fractions will rapidly degrade the acetal[2].

Issue 3: Stalled enzymatic kinetic resolution (low conversion, low ee).

Symptom: Enzymatic acylation using CAL-B (Candida antarctica Lipase B) stalls at <30% conversion, yielding poor enantiomeric excess for the unreacted amine. Mechanistic Rationale: The bulky 6-oxaspiro[3.4]octane core creates severe steric hindrance, preventing the primary amine from efficiently accessing the enzyme's catalytic triad when using standard, bulky acyl donors (like vinyl acetate). Resolution: Transition to a highly activated, sterically unhindered acyl donor such as ethyl methoxyacetate. The methoxy group increases the electrophilicity of the ester carbonyl, compensating for the steric clash of the spirocyclic substrate. Biocatalytic approaches are highly recommended for spirocyclic amines to avoid stereochemical erosion[3].

❓ Frequently Asked Questions (FAQs)

Q: Can I use transition-metal catalyzed asymmetric hydrogenation to bypass resolution entirely? A: While asymmetric hydrogenation of imines is a powerful method for synthesizing chiral amines[4], forming the upstream imine precursor on this sterically congested spirocyclic core is synthetically challenging. Furthermore, the catalytic conditions (often requiring acidic additives) must be rigorously screened to ensure compatibility with the acetal moiety. For this specific scaffold, resolution of the racemic primary amine remains a more robust and predictable strategy[4].

Q: How should I store the resolved enantiomers to prevent degradation? A: Primary amines are prone to oxidation and carbamate formation (via atmospheric CO₂). However, forming a standard HCl salt for storage will hydrolyze your dimethoxy acetal. Store the resolved amine as a weak organic salt (e.g., acetate) or as the free base under a strict argon atmosphere at -20°C.

Q: Is diastereomeric salt resolution scalable for this specific molecule? A: Yes, diastereomeric salt formation followed by fractional crystallization is highly scalable and widely employed in the industry[1]. However, for this acetal-bearing molecule, temperature control during dissolution and the strict use of weak acids are non-negotiable parameters for scale-up.

📊 Data Presentation: Method Comparison

Resolution TechniqueRecommended Reagents / ModifiersAcetal StabilityScalabilityTypical ee (%)
Preparative Chiral SFC Chiralpak AD-H / CO₂ + MeOH (0.2% DEA)Excellent (if basic)Low (Discovery)> 99%
Enzymatic Kinetic Resolution CAL-B Lipase, Ethyl methoxyacetateExcellent (Neutral)High (Process)95 - 98%
Diastereomeric Salt (S)-Mandelic Acid, Anhydrous EtOHModerate to GoodHigh (Process)85 - 95%*
Diastereomeric Salt Camphorsulfonic Acid (CSA)Poor (Hydrolysis) N/AN/A

*Often requires a second recrystallization to achieve >99% ee.

🔬 Experimental Protocols

Protocol A: Weak-Acid Diastereomeric Salt Resolution

Self-Validating Check: Monitor the mother liquor via LC-MS to ensure the M+H matches the acetal (m/z ~202) and not the ketone (m/z ~156).

  • Dissolution: Dissolve 1.0 equivalent of racemic (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine in anhydrous ethanol (10 volumes) at 40°C.

  • Salt Formation: Slowly add a solution of 0.75 equivalents of (S)-(+)-Mandelic acid dissolved in anhydrous ethanol[1]. Maintain stirring at 40°C for 30 minutes.

  • Crystallization: Cool the mixture linearly to 5°C over an 8-hour period. If available, add seed crystals of the desired diastereomeric salt at 30°C. Filter the resulting crystals and wash with cold, anhydrous ethanol.

  • Acetal-Safe Free-Basing: Suspend the isolated salt in dichloromethane (DCM). Add 1M aqueous Na₂CO₃ until the aqueous layer reaches pH 9. (Avoid strong bases like NaOH; while acetals are base-stable, mild conditions prevent secondary amine side-reactions). Extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Enzymatic Kinetic Resolution via N-Acylation

Self-Validating Check: The reaction must be stopped at exactly 50% conversion to maximize the ee of the unreacted amine.

  • Reaction Setup: Dissolve the racemic amine (1.0 eq) in anhydrous methyl tert-butyl ether (MTBE) at a concentration of 0.2 M.

  • Reagent Addition: Add 1.5 equivalents of ethyl methoxyacetate (acyl donor) and 50% w/w immobilized Candida antarctica Lipase B (CAL-B).

  • Incubation: Agitate the suspension at 45°C. Monitor conversion via chiral GC or LC-MS.

  • Separation: Once 50% conversion is reached (typically 24-48 hours), filter off the immobilized enzyme. Separate the unreacted (R)-amine from the acylated (S)-amide via standard silica gel chromatography (the amide will elute significantly earlier than the polar primary amine).

📐 Visualizations

Resolution Strategy Decision Matrix

ResolutionStrategy Start Racemic Spirocyclic Amine (Acetal Present) Decision Is scalable, non-chromatographic resolution required? Start->Decision SFC Preparative Chiral SFC (Use Basic Modifiers) Decision->SFC No (Discovery Scale) Enzymatic Enzymatic Kinetic Resolution (CAL-B / N-Acylation) Decision->Enzymatic Yes (High Purity/Neutral) Salt Diastereomeric Salt Formation (Weak Acids Only) Decision->Salt Yes (Cost-Effective)

Caption: Decision matrix for selecting a chiral resolution strategy based on scale and acetal sensitivity.

Enzymatic Kinetic Resolution Pathway

EnzymaticResolution Racemate Racemic Amine Enzyme CAL-B Lipase + Ethyl Methoxyacetate Racemate->Enzyme RAmine Unreacted (R)-Amine (Target) Enzyme->RAmine Low Affinity (No Reaction) SAmide Acylated (S)-Amide (Byproduct) Enzyme->SAmide High Affinity (Acylation)

Caption: Mechanistic pathway of CAL-B mediated enzymatic kinetic resolution of the spirocyclic amine.

📚 References

  • National Institutes of Health (PMC). Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. NIH.[Link]

  • MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI.[Link]

  • ACS Publications. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews.[Link]

Sources

Validation & Comparative

Navigating the Three-Dimensional Frontier: A Comparative Guide to Spirocyclic and Azetidine Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In the modern era of drug discovery, the pursuit of novel chemical matter with enhanced therapeutic profiles has driven a decisive shift away from flat, two-dimensional molecules towards more complex, three-dimensional (3D) scaffolds. This "escape from flatland" is predicated on the understanding that 3D-rich molecules can offer improved target engagement, enhanced physicochemical properties, and greater opportunities for intellectual property.[1] Among the myriad of building blocks that enable this transition, spirocyclic systems and azetidines have emerged as particularly valuable motifs.

This guide provides an in-depth technical comparison of two exemplary building blocks: the spirocyclic amine, (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine, and the versatile class of azetidines. We will explore their synthetic accessibility, conformational characteristics, and impact on key drug-like properties, supported by experimental data and detailed protocols to empower researchers in their selection and application.

The Allure of Three-Dimensionality: (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine

The spirocyclic building block, (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine, embodies the principles of 3D scaffold design. Its rigid, bicyclic core, featuring a fusion of a cyclobutane and a tetrahydrofuran ring, pre-organizes appended functionalities into well-defined vectors in space. This can lead to a lower entropic penalty upon binding to a biological target, potentially increasing potency and selectivity.[2] The presence of the oxaspirocycle is particularly noteworthy, as the introduction of an oxygen atom can significantly enhance aqueous solubility and reduce lipophilicity compared to its carbocyclic counterparts.[3]

Physicochemical Properties and Conformational Analysis

The spiro[3.4]octane framework imparts a high degree of conformational rigidity. This rigidity can be advantageous in locking a molecule into a bioactive conformation, thus improving its affinity for the target protein. The defined exit vectors from the spirocyclic core allow for precise probing of the binding pocket.

The incorporation of the oxygen atom in the 6-position is a key design element. Experimental studies on oxa-spirocycles have demonstrated a dramatic improvement in water solubility—in some cases up to 40-fold—and a decrease in lipophilicity (logD) by approximately one order of magnitude compared to analogous spirocycles without the oxygen atom.[3] The dimethoxy ketal at the 2-position further modulates the molecule's polarity and can serve as a protected ketone, offering a handle for further synthetic elaboration.

Azetidines: The Small Ring with a Big Impact

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as "privileged structures" in medicinal chemistry.[4] Their strained ring system confers a unique conformational rigidity that is intermediate between the highly strained aziridines and the more flexible five-membered pyrrolidines. This constrained nature allows for precise control over the orientation of substituents, which can be critical for optimizing interactions with a biological target.[5]

Physicochemical Properties and Bioisosteric Potential

The incorporation of an azetidine ring into a molecule can significantly improve its physicochemical properties. Azetidines are known to enhance metabolic stability, structural rigidity, and aqueous solubility compared to larger saturated heterocycles like piperidine and pyrrolidine.[6] The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor and provides a convenient point for further functionalization.

Azetidines are frequently employed as bioisosteres for other cyclic and acyclic functionalities.[1][7][8] For instance, spirocyclic azetidines can serve as mimics for larger rings like piperidine or morpholine, while offering improved properties and novel intellectual property.[7][9] This bioisosteric replacement can lead to enhanced metabolic stability by blocking sites of metabolism.[10]

Head-to-Head Comparison: Spirocyclic Amine vs. Azetidine

Feature(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamineAzetidines
Three-Dimensionality High, with well-defined exit vectors from the spirocyclic core.[2]High, due to the constrained four-membered ring.[5]
Conformational Rigidity High, due to the fused bicyclic system.High, intermediate between aziridines and pyrrolidines.
Solubility Enhanced by the oxaspirocycle.[3]Generally good, often an improvement over larger heterocycles.[6]
Lipophilicity (LogD) Reduced by the presence of the oxygen atom.[3]Can be modulated by substitution.
Metabolic Stability Generally improved due to the sp³-rich, rigid scaffold.[11]Often enhanced compared to larger, more flexible amines.[6]
Synthetic Accessibility Multi-step synthesis required.Can be accessed via efficient, often one-step, procedures.[12]
Bioisosterism Can act as a bioisostere for larger, more flexible diamine linkers.Widely used as bioisosteres for other rings and functional groups.[7][9]

Experimental Protocols

Synthesis of (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine (Proposed Route)

G cluster_0 Synthesis of Spirocyclic Ketone cluster_1 Functionalization Start Cyclobutanone Step1 [2+2] Cycloaddition with furan derivative Start->Step1 Intermediate1 Oxetane Intermediate Step1->Intermediate1 Step2 Rearrangement/ Oxidation Intermediate1->Step2 Product1 6-Oxaspiro[3.4]octan-2-one Step2->Product1 Product1_c 6-Oxaspiro[3.4]octan-2-one Step3 Ketalization with Methanol/Acid Catalyst Product1_c->Step3 Intermediate2 2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-one Step3->Intermediate2 Step4 Wittig or Horner-Wadsworth-Emmons Reaction Intermediate2->Step4 Intermediate3 Alkene Intermediate Step4->Intermediate3 Step5 Hydroboration-Oxidation followed by conversion to amine Intermediate3->Step5 FinalProduct (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine Step5->FinalProduct G Start 1-Boc-3-((methylsulfonyl)oxy)azetidine Reagents Primary or Secondary Amine (2 equiv) Acetonitrile (0.2 M) Start->Reagents Reaction Heat at 80 °C, sealed tube Reagents->Reaction Workup Concentrate, dissolve in EtOAc/hexanes, wash with H₂O/brine, dry, concentrate Reaction->Workup Purification Silica gel column chromatography Workup->Purification Product 3-Amino-azetidine derivative Purification->Product

Caption: Experimental workflow for the one-step synthesis of 3-amino-azetidines.

  • A solution of 1-Boc-3-((methylsulfonyl)oxy)azetidine (1.0 mmol) in acetonitrile (5 mL) is treated with the desired primary or secondary amine (2.0 mmol).

  • The reaction vessel is sealed and the mixture is stirred at 80 °C overnight.

  • The reaction mixture is then cooled to room temperature and concentrated under reduced pressure.

  • The residue is dissolved in a 1:1 mixture of ethyl acetate and hexanes (30 mL).

  • The organic layer is washed with a 1:1 mixture of water and brine (30 mL), followed by brine (30 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography to afford the desired 3-amino-azetidine derivative. [7]

Conclusion

Both (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine and azetidines represent powerful building blocks for the design of 3D-rich molecules in drug discovery. The choice between these scaffolds will be dictated by the specific goals of the medicinal chemistry campaign.

The spirocyclic amine offers a highly rigid and pre-organized scaffold with the potential for significantly improved aqueous solubility due to the oxaspirocyclic core. Its synthesis, however, is more complex.

Azetidines, on the other hand, provide a versatile and synthetically accessible means to introduce conformational restriction and improve physicochemical properties. Their use as bioisosteres is a well-established strategy to enhance metabolic stability and explore novel chemical space.

Ultimately, the empirical evaluation of these building blocks within a given molecular framework, using assays such as those for metabolic stability and permeability, will guide the medicinal chemist in selecting the optimal scaffold to achieve the desired therapeutic profile.

References

  • A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry. 2020. [Link]

  • "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery. Angewandte Chemie International Edition. 2025. [Link]

  • Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry – A European Journal. 2018. [Link]

  • A Single-Step Synthesis of Azetidine-3-amines. PubMed. 2020. [Link]

  • Small-Scale Procedure for Acid-Catalyzed Ketal Formation. The Journal of Organic Chemistry. 2019. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central. [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]

  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Domainex. 2024. [Link]

  • Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. ResearchGate. [Link]

  • Ag/Brønsted Acid Co-Catalyzed Spiroketalization of β-Alkynyl Ketones toward Spiro[chromane-2,1′-isochromene] Derivatives. Organic Letters. 2017. [Link]

  • Exploration of Oxetanes and Azetidines in Structure-based Drug Design. ACS Omega. 2023. [Link]

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. 2023. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Figshare. 2026. [Link]

  • Amino Acid-Derived Heterocycles as Combinatorial Library Targets: Spirocyclic Ketal Lactones. Journal of Combinatorial Chemistry. 2003. [Link]

  • Examples of an azetidine‐based bioisoster for a piperidine ring. ResearchGate. [Link]

  • Background and conceptual design a Aza-azetidine bioisostere of... ResearchGate. [Link]

  • A mild, diastereoselective construction of cyclic and spirocyclic ketals employing a tandem photoisomerization/cyclization tactic. Organic Letters. 2015. [Link]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. 2014. [Link]

  • Bioisosteres of Common Functional Groups. [Link]

  • Amino acid-derived heterocycles as combinatorial library targets: spirocyclic ketal lactones. PubMed. 2003. [Link]

  • Synthesis of ketones by hydrolysis, deprotection, or oxidation. Organic Chemistry Portal. [Link]

  • Oxa-spirocycles: synthesis, properties and applications. PubMed Central. [Link]

Sources

A Comparative Guide to HPLC Method Validation for the Purity of (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine, a novel spiro compound with potential pharmaceutical applications.[1][2][3] As a Senior Application Scientist, the focus here is not merely on the procedural steps but on the underlying scientific rationale and the establishment of a robust, self-validating analytical system in line with global regulatory expectations.[4][5]

The validation of an analytical procedure is a critical process in drug development, ensuring that the method is suitable for its intended purpose.[6][7] For purity testing, the HPLC method must be able to accurately and reliably quantify the main compound while also detecting and quantifying any potential impurities. This guide will delve into the strategic choices for method development tailored to the unique chemical nature of (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine and provide a detailed roadmap for its validation according to the International Council for Harmonisation (ICH) guidelines.[6][8][9]

The Analytical Challenge: A Primary Amine with No Chromophore

(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine, with the molecular formula C₁₀H₁₉NO₃ and a molecular weight of 201.26 g/mol , presents a significant analytical challenge due to its chemical structure.[10] The molecule contains a primary amine group and is relatively polar, but it lacks a significant UV-absorbing chromophore, making direct detection by standard UV-Vis HPLC detectors difficult and insensitive.[11][12][13]

To overcome this, a strategic approach to method development is necessary. The options include:

  • Derivatization: Introducing a chromophoric or fluorophoric tag to the primary amine allows for sensitive detection using UV-Vis or fluorescence detectors.[14][15][16]

  • Universal Detectors: Employing detectors such as Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) that do not rely on the analyte's optical properties.[17][18]

  • Specialized Chromatography: Utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography to achieve better retention of this polar compound.[19][20][21][22]

For the purpose of this guide, we will focus on a pre-column derivatization approach followed by a reversed-phase HPLC-UV method, as it is a widely accessible and robust technique in many pharmaceutical laboratories.

Proposed HPLC Method for Purity Determination

The following HPLC method is proposed as a starting point for the analysis of derivatized (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine.

ParameterProposed ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe derivatized amine will be more hydrophobic, allowing for good retention and separation on a standard C18 column.[22]
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in AcetonitrileA gradient elution will be employed to ensure the separation of the main peak from potential impurities with varying polarities. Trifluoroacetic acid is used as an ion-pairing agent to improve peak shape.[11]
Gradient 0-5 min: 30% B5-20 min: 30-80% B20-25 min: 80% B25-26 min: 80-30% B26-30 min: 30% BThe gradient is designed to provide good resolution between the main component and any early or late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA small injection volume minimizes potential band broadening.
Detection UV at 254 nm (post-derivatization)The wavelength will be optimized based on the absorption maximum of the chosen derivatizing agent.
Derivatizing Agent 2,4-Dinitrofluorobenzene (DNFB)DNFB reacts with primary amines to form a stable, UV-active derivative, enabling sensitive detection.[23]

HPLC Method Validation Workflow

The validation of the analytical method will be performed in accordance with ICH Q2(R1) guidelines.[6][7][8] The following diagram illustrates the key validation parameters and their logical flow.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation MethodDev HPLC Method Development Optimization Method Optimization MethodDev->Optimization Specificity Specificity (Forced Degradation) Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits DL & QL Precision->Limits Robustness Robustness Limits->Robustness RoutineUse Routine Quality Control Robustness->RoutineUse Stability Stability Studies RoutineUse->Stability

Caption: Workflow for HPLC Method Validation.

Experimental Protocols for Method Validation

The following sections detail the experimental design for each validation parameter.

Specificity (Including Forced Degradation)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][24]

Forced Degradation Studies:

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[25][26][27] The drug substance will be subjected to various stress conditions to induce degradation.[28][29]

  • Acid Hydrolysis: 1 mg/mL of the compound in 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 1 mg/mL of the compound in 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 1 mg/mL of the compound in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: The solid compound is kept at 105°C for 48 hours.

  • Photolytic Degradation: The solid compound is exposed to UV light (254 nm) and visible light for 7 days.

Acceptance Criteria: The method is considered specific if the main peak is well-resolved from any degradation products and placebo peaks, with a peak purity index greater than 0.995. A degradation of 5-20% is generally considered appropriate for validating a stability-indicating method.[28]

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[24]

Protocol:

  • Prepare a stock solution of the derivatized reference standard.

  • Prepare at least five concentrations ranging from 50% to 150% of the target concentration.

  • Inject each concentration in triplicate.

  • Plot a calibration curve of mean peak area versus concentration.

Acceptance Criteria: A linear relationship is demonstrated if the correlation coefficient (r²) is ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value. It is assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.[24][30]

Protocol:

  • Prepare samples by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[30]

Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Analyze six replicate samples of the same concentration on different days, by different analysts, and/or on different instruments.

Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Detection Limit (DL) and Quantitation Limit (QL)

The Detection Limit is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Quantitation Limit is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

Protocol:

DL and QL can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • DL = 3.3 * (Standard Deviation of the Blank / Slope)

  • QL = 10 * (Standard Deviation of the Blank / Slope)

Acceptance Criteria: The QL should be determined with acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[30]

Protocol:

Introduce small variations in the following parameters and assess the impact on the results:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.

Data Presentation

The following tables present hypothetical data for the validation of the proposed HPLC method.

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area
50450123
75675432
100900876
1251125654
1501350987
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy Data

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%8079.599.4%
100%100100.2100.2%
120%120119.199.3%
Mean % Recovery 99.6%

Table 3: Precision Data

Parameter% RSD
Repeatability (n=6) 0.85%
Intermediate Precision (n=6) 1.25%

Comparison with Alternative Analytical Techniques

While the proposed derivatization-HPLC-UV method is robust and widely applicable, other techniques could also be considered for the purity analysis of (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine.

TechniquePrincipleAdvantagesDisadvantages
HPLC with Charged Aerosol Detection (CAD) Nebulizes the eluent, charges the resulting particles, and measures the charge.Universal detection, good sensitivity for non-volatile compounds, gradient compatible.[17][18]Response can be non-linear, requires volatile mobile phases.
HPLC with Evaporative Light Scattering Detection (ELSD) Nebulizes the eluent, evaporates the solvent, and measures the light scattered by the analyte particles.Universal detection for non-volatile compounds, gradient compatible.[11]Lower sensitivity than CAD, non-linear response.
Hydrophilic Interaction Liquid Chromatography (HILIC) Uses a polar stationary phase and a mobile phase with a high organic content to retain polar analytes.Good retention for polar compounds without derivatization.[20][21][22]Can have longer equilibration times, sensitive to water content in the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds in the gas phase and detects them by mass.High sensitivity and specificity, provides structural information.Requires the analyte to be volatile or to be derivatized to increase volatility.

The choice of the most suitable analytical technique will depend on the specific requirements of the analysis, the available instrumentation, and the stage of drug development. For routine quality control in a pharmaceutical setting, the validated HPLC-UV method with derivatization offers a good balance of sensitivity, robustness, and cost-effectiveness.

Conclusion

This guide has outlined a comprehensive and scientifically sound approach to the validation of an HPLC method for the purity determination of (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine. By following the principles of the ICH guidelines and employing a systematic approach to method development and validation, a reliable and robust analytical method can be established.[4][6] This ensures the generation of high-quality data that is essential for regulatory submissions and for guaranteeing the safety and efficacy of the final drug product. The presented framework, including the detailed protocols and acceptance criteria, serves as a practical guide for researchers, scientists, and drug development professionals tasked with this critical analytical challenge.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]

  • Waters Corporation. Waters Column Selection Guide for Polar Compounds. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. 2015. [Link]

  • ProPharma Group. Highlights from FDA's Analytical Test Method Validation Guidance. 2024. [Link]

  • Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals. [Link]

  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. 2024. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. A Review on HPLC Method Development and Validation in Forced Degradation Studies. 2025. [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. 2015. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Veeprho. Analytical Method Development Approach When Compounds Don't Have UV Chromophore. 2020. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. [Link]

  • SCION Instruments. HPLC Column Selection Guide. 2025. [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Phenomenex. Types of HPLC Detectors. 2025. [Link]

  • Welch Materials, Inc. HPLC Column Selection Guide. [Link]

  • Al-Mamun, A., et al. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. 2021. [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • Thermo Fisher Scientific. Detector Technologies for (U)HPLC. 2018. [Link]

  • Chromatography Online. HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. 2015. [Link]

  • LCGC International. Seeing is Believing: Detectors for HPLC. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • European Medicines Agency. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. 2024. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. 2012. [Link]

  • NextSDS. {2,2-dimethoxy-6-oxaspiro[3.4]octan-7-yl}methanamine — Chemical Substance Information. [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • European Medicines Agency. ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. 2023. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ResearchGate. HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts | Request PDF. [Link]

  • SpiroChem. Analytical Method Development. [Link]

  • PubMed. Determination of primary and secondary aliphatic amines with high performance liquid chromatography based on the derivatization using 1,3,5,7-tetramethyl-8-(N-hydroxysuccinimidyl butyric ester)-difluoroboradiaza-s-indacene. 2011. [Link]

  • Boron Molecular. (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine. [Link]

  • SpiroChem. Impurity Synthesis And Identification. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ResearchGate. Validation of high-performance liquid chromatography methods for pharmaceutical analysis | Request PDF. [Link]

  • AMSbio. ICH Guidelines for Analytical Method Validation Explained. 2025. [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. 2022. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Oriental Journal of Chemistry. Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. [Link]

  • ResearchGate. Chiral Separation of Spiro-compounds and Determination Configuration. 2025. [Link]

  • NextSDS. {6-oxaspiro[3.4]octan-2-yl}methanamine — Chemical Substance Information. [Link]

Sources

Validating the stereochemical configuration of (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine via X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional architecture is a cornerstone of chemical research and development. The spatial arrangement of atoms dictates molecular recognition, profoundly influencing a compound's pharmacological activity, metabolic stability, and toxicological profile. This is particularly critical for complex chiral molecules such as (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine, a spirocyclic compound featuring multiple stereocenters. Its unique spiro-fusion creates a rigid, three-dimensional structure where subtle changes in stereochemistry can lead to significant differences in biological function.

This guide provides an in-depth comparison of the primary analytical techniques for the definitive validation of this compound's stereochemical configuration. We will delve into the "gold standard" method, single-crystal X-ray crystallography, and provide a critical comparison with powerful spectroscopic and chromatographic alternatives. The focus throughout will be on the causality behind experimental choices, the internal validation metrics of each protocol, and the practical considerations for selecting the most appropriate analytical strategy.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is widely regarded as the most powerful and definitive method for determining the absolute configuration of a chiral molecule.[1][2][3] It provides a direct, three-dimensional map of electron density within a molecule, allowing for the precise measurement of bond lengths, angles, and the absolute spatial arrangement of every atom.[4][5] The primary, and often most significant, challenge is the prerequisite of growing a high-quality, single crystal suitable for diffraction.[3][6]

The fundamental principle involves irradiating a crystalline sample with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays in a specific pattern of reflections. The intensities and positions of these reflections are recorded and used to mathematically reconstruct a 3D model of the electron density, which in turn reveals the atomic structure.[7][8]

Causality in the Crystallographic Workflow

The success of an X-ray crystallography experiment is predicated on a series of meticulous steps, each with a clear scientific rationale.

  • Crystal Growth: This is the most critical and often rate-limiting step.[6] The goal is to encourage molecules to pack in a highly ordered, repeating lattice. For a polar molecule like the target amine, slow evaporation from a mixed solvent system (e.g., methanol/dichloromethane or ethyl acetate/hexane) is a common starting point. The slow reduction in solvent volume gradually increases the solute concentration to a point of supersaturation, promoting nucleation and ordered growth rather than rapid precipitation or amorphism.

  • Data Collection: A suitable crystal (typically >20 µm, ideally 0.1-0.3 mm) is mounted and cooled under a stream of liquid nitrogen (cryo-cooling). This cryogenic temperature is crucial as it minimizes atomic thermal vibrations, leading to sharper diffraction spots and a higher-resolution dataset. It also protects the crystal from potential damage by the high-intensity X-ray beam.

  • Structure Solution & Refinement: The diffraction data is processed to solve the "phase problem" and generate an initial electron density map. This initial model is then refined against the experimental data. The quality of the final structure is assessed using metrics like the R-factor (residual factor), which measures the agreement between the calculated model and the observed diffraction data. A low R-factor (typically < 0.05 for small molecules) indicates a high-quality structure.

  • Absolute Stereochemistry Determination: For chiral molecules crystallizing in a non-centrosymmetric space group, the absolute configuration can be determined using anomalous dispersion.[9] When the X-ray wavelength is near the absorption edge of an atom in the crystal, subtle differences in the diffraction pattern (specifically, between Friedel pairs) can be measured.[10] The Flack parameter is a key statistical value calculated during refinement that indicates the correctness of the assigned enantiomer; a value close to 0 indicates the correct assignment, while a value near 1 suggests the inverted structure is correct.[11]

Experimental Protocol: X-ray Crystallographic Analysis
  • Crystal Growth: Dissolve ~5-10 mg of (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine in a minimal amount of a suitable solvent (e.g., methanol). Place this solution in a small, open vial inside a larger, sealed jar containing a less polar anti-solvent (e.g., diethyl ether). Allow the anti-solvent to slowly diffuse into the primary solvent over several days to weeks at a stable temperature.

  • Crystal Mounting: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects. Mount the crystal on a cryoloop.

  • Data Collection: Mount the loop on the goniometer head of a diffractometer equipped with a Cu Kα (for light-atom structures) or Mo Kα X-ray source and a cryo-cooling system (~100 K).[7] A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

  • Data Processing: Integrate the raw diffraction images to determine the unit cell parameters and reflection intensities.

  • Structure Solution and Refinement: Use software such as SHELXS to solve the structure via direct methods. Refine the structural model against the experimental data using a program like SHELXL, applying anisotropic thermal parameters for non-hydrogen atoms.

  • Validation: Assess the final structure's quality via the R-factor, goodness-of-fit (GooF), and the Flack parameter to confirm the absolute stereochemistry.

Visual Workflow: X-ray Crystallography

xray_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Sample Purified Compound Crystal_Growth Slow Crystallization (e.g., Vapor Diffusion) Sample->Crystal_Growth [~5-10 mg] Mounting Select & Mount Single Crystal (Cryo-cooled, ~100K) Crystal_Growth->Mounting Collection X-ray Diffraction Data Collection (Full sphere of data) Mounting->Collection Processing Data Processing (Integration & Scaling) Collection->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Structural Refinement Solution->Refinement Validation Validation & Absolute Configuration (Flack Parameter) Refinement->Validation Final_Structure 3D Atomic Structure Validation->Final_Structure [CIF Output]

Caption: Workflow for stereochemical validation via X-ray crystallography.

Alternative & Complementary Validation Techniques

While X-ray crystallography is definitive, it is not always feasible. The inability to grow suitable crystals necessitates the use of alternative, solution-state methods. These techniques can also serve as orthogonal validation, reinforcing the crystallographic results.

NMR Spectroscopy: Mosher's Amide Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation.[12] For determining the absolute configuration of chiral amines, derivatization with a chiral agent to form diastereomers is a well-established strategy.[13] Mosher's method, using the acid chloride of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is one of the most reliable techniques.[14]

Principle: The primary amine of the target molecule is reacted with both the (R)- and (S)-enantiomers of Mosher's acid chloride in separate experiments. This creates a pair of diastereomeric amides. The magnetically anisotropic phenyl group of the MTPA moiety creates a distinct chemical shift environment for the protons near the newly formed amide bond. By comparing the ¹H NMR spectra of the two diastereomers, the absolute configuration of the original amine can be deduced based on a predictable model of how the substituents shield or deshield nearby protons.[15]

Causality & Self-Validation: The use of both (R)- and (S)-MTPA chlorides is a critical self-validating step. The differences in chemical shifts (Δδ = δS - δR) for protons on one side of the MTPA plane should be positive, while those on the other side should be negative. Observing this consistent and opposite pattern provides high confidence in the stereochemical assignment.

Experimental Protocol: Mosher's Amide Analysis
  • Derivatization (Two Reactions):

    • Reaction A: To ~1-2 mg of the amine in 0.5 mL of dry pyridine, add a slight excess of (R)-(-)-MTPA chloride.

    • Reaction B: To ~1-2 mg of the amine in 0.5 mL of dry pyridine, add a slight excess of (S)-(+)-MTPA chloride.

  • Reaction Monitoring: Allow both reactions to proceed at room temperature for several hours, monitoring by TLC or LC-MS for completion.

  • Workup: Quench the reactions and purify the resulting diastereomeric amides via flash chromatography to remove excess reagents.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA amide and the (S)-MTPA amide.

  • Data Interpretation: Assign the protons in the spectra and calculate the chemical shift differences (Δδ) for corresponding protons in the two diastereomers. Compare the pattern of positive and negative Δδ values to the established Mosher's model to assign the absolute configuration.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the premier method for determining the enantiomeric purity (enantiomeric excess, or % ee) of a sample and for separating enantiomers.[16][17] While it does not directly determine the absolute configuration on its own, it is an indispensable tool for confirming that a sample is enantiomerically pure, a prerequisite for many other analyses.

Principle: The separation is achieved by using a chiral stationary phase (CSP).[18] CSPs create a chiral environment within the column. As the racemic or enantiomerically enriched mixture passes through the column, the two enantiomers interact differently with the CSP, forming transient diastereomeric complexes with different binding energies.[19] This differential interaction leads to different retention times, resulting in their separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for a wide range of chiral compounds.[20]

Causality in Method Development: The choice of CSP and mobile phase is critical. For a primary amine, a polysaccharide-based column is a good starting point. The mobile phase, typically a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol), is optimized to achieve baseline separation of the enantiomeric peaks. Additives like diethylamine are often required to improve the peak shape for basic analytes by minimizing tailing.

Visual Workflow: NMR & Chiral HPLC Validation

alt_methods_workflow cluster_nmr NMR: Mosher's Amide Analysis cluster_hplc Chiral HPLC Analysis nmr_start Chiral Amine Sample nmr_deriv Derivatize with (R)-MTPA-Cl & (S)-MTPA-Cl (Two separate reactions) nmr_start->nmr_deriv nmr_purify Purify Diastereomers nmr_deriv->nmr_purify nmr_acq Acquire 1H NMR Spectra nmr_purify->nmr_acq nmr_analyze Analyze Δδ (δS - δR) values nmr_acq->nmr_analyze nmr_result Absolute Configuration nmr_analyze->nmr_result hplc_start Chiral Amine Sample hplc_inject Inject on Chiral Column (e.g., Polysaccharide CSP) hplc_start->hplc_inject hplc_separate Elute with Mobile Phase hplc_inject->hplc_separate hplc_detect UV Detection hplc_separate->hplc_detect hplc_analyze Integrate Peak Areas hplc_detect->hplc_analyze hplc_result Enantiomeric Purity (% ee) hplc_analyze->hplc_result

Caption: Workflows for NMR-based absolute configuration and HPLC-based purity analysis.

Comparative Analysis of Validation Techniques

The optimal technique depends on the specific research question, sample availability, and the stage of development. The following table summarizes the key performance characteristics of each method.

FeatureSingle-Crystal X-ray CrystallographyNMR (Mosher's Method)Chiral HPLC
Primary Information Absolute 3D structure, conformation, packingAbsolute configuration at stereocenterEnantiomeric purity (% ee), separation
Key Advantage Unambiguous, definitive result ("gold standard")[3]No crystallization needed; provides absolute dataHigh throughput, excellent for purity checks
Key Limitation Requires a high-quality single crystal[9]Requires chemical derivatization; complex spectraDoes not provide absolute configuration alone
Sample Amount < 1 mg (for the crystal), 5-10 mg (for screening)1-5 mg per diastereomer< 1 mg
Analysis Time Days to weeks (crystal growth dependent)1-2 days (synthesis and analysis)< 1 hour per sample (method dependent)
Confidence Level Very High (with good quality factors)High (if model is applied correctly)Very High (for % ee)
Self-Validation R-factor, GooF, Flack parameterComparison of two diastereomeric spectraBaseline resolution, peak shape

Conclusion: An Integrated Approach

For the unequivocal validation of the stereochemical configuration of (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine, single-crystal X-ray crystallography remains the definitive, gold-standard technique. It provides an irrefutable three-dimensional structure from which the absolute configuration can be assigned with the highest degree of confidence, provided a suitable crystal can be obtained.

In practice, a multi-faceted, integrated approach is most robust. Chiral HPLC should be employed early and often to ensure the enantiomeric purity of the material being studied. If crystallization proves elusive, Mosher's amide analysis via NMR spectroscopy offers a powerful and reliable solution-state alternative for determining the absolute configuration. Ultimately, using these techniques in a complementary fashion—for instance, confirming the absolute configuration of an enantiomerically pure sample (validated by HPLC) with both X-ray and NMR methods—provides the highest level of scientific rigor and data integrity required in modern drug discovery and development.

References

  • Microbe Notes. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses. [Link]

  • Industrial & Engineering Chemistry Research. (2025, December 5). Coupling Achiral and Chiral Chromatography for Efficient Separation of Enantiomeric Mixtures. ACS Publications. [Link]

  • ResearchGate. Strategies for using NMR spectroscopy to determine absolute configuration. [Link]

  • Pharma Group. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • Wikipedia. Nuclear magnetic resonance spectroscopy of stereoisomers. [Link]

  • Wikipedia. Absolute configuration. [Link]

  • R Discovery. (2023, March 26). NMR for Stereochemical Elucidation. [Link]

  • Hokkaido University. (2022, December 1). Automated chemical reaction prediction: now in stereo. [Link]

  • Spark904. Absolute configuration of complex chiral molecules. [Link]

  • Wikipedia. Chiral analysis. [Link]

  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. [Link]

  • chemeurope.com. (2022, December 2). Automated chemical reaction prediction: Now in stereo. [Link]

  • Unknown Source. Determining Stereochemistry by 1H-NMR Spectroscopy. [Link]

  • Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). [Link]

  • PubMed. (2016, May 17). Prediction of Stereochemistry using Q2MM. [Link]

  • Frontiers in Chemistry. (2023, January 12). Computational methods and points for attention in absolute configuration determination. [Link]

  • PMC - NIH. Prediction of Stereochemistry using Q2MM. [Link]

  • Spectroscopy Europe. (2020). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). [Link]

  • Purechemistry. (2024, February 19). Determination of absolute configuration. [Link]

  • EAS. E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. [Link]

  • ResearchGate. Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. [Link]

  • Frontiers. (2019, May 19). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. [Link]

  • The University of Queensland. Small molecule X-ray crystallography. [Link]

  • ResearchGate. (2025, December 11). Small Molecule X-Ray Crystallography, Theory and Workflow. [Link]

  • PMC - NIH. Absolute Configuration of Small Molecules by Co‐Crystallization. [Link]

  • Molecular Pathology. x Ray crystallography. [Link]

  • ResearchGate. (2025, August 6). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. [Link]

  • Madurai Kamaraj University. X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. [Link]

  • Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. [Link]

  • Springer Link. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. [Link]

  • NextSDS. {2,2-dimethoxy-6-oxaspiro[3.4]octan-7-yl}methanamine. [Link]

  • PMC - NIH. X-ray Crystallography of Chemical Compounds. [Link]

Sources

A Comparative In Vitro Pharmacokinetic Analysis: (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine versus Linear Amines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Discovery Professionals

In the pursuit of novel therapeutics, the three-dimensional structure of a molecule is a critical determinant of its pharmacokinetic profile.[1][2][3][4] The shift from planar, two-dimensional structures towards more complex, sp³-rich scaffolds is a well-established strategy to enhance drug-like properties.[2] This guide provides a comprehensive in vitro comparison of the pharmacokinetic properties of a spirocyclic amine, (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine, against a representative linear amine counterpart. Through a series of foundational ADME (Absorption, Distribution, Metabolism, and Excretion) assays, we will explore how the conformational rigidity and unique topology of the spirocyclic scaffold can translate into a more favorable drug development profile.

The Chemical Landscape: Spirocyclic versus Linear Amines

The core hypothesis of this guide is that the constrained three-dimensional structure of (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine will confer distinct advantages over a simple linear amine in key pharmacokinetic areas. Spirocyclic systems, by their nature, offer a rigid framework that can influence interactions with metabolic enzymes and plasma proteins, potentially leading to improved stability and distribution characteristics.[1][2][3][5]

CompoundStructureKey Features
(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine Spirocyclic, conformationally restricted, sp³-rich core.
Representative Linear Amine (e.g., Heptan-1-amine) Flexible, acyclic, prone to conformational changes.

This guide will delve into three pivotal in vitro assays to substantiate this hypothesis:

  • Metabolic Stability in Human Liver Microsomes: To assess the intrinsic clearance and susceptibility to Phase I metabolism.

  • Plasma Protein Binding: To determine the extent of binding to plasma proteins, which influences the free drug concentration.

  • Caco-2 Permeability: To predict intestinal absorption and identify potential for active efflux.

Section 1: Metabolic Stability - The Impact of Structural Rigidity

The Rationale:

Metabolic stability is a crucial parameter in early drug discovery, as it directly impacts a drug's half-life and oral bioavailability.[6][7] The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a central role in the clearance of many xenobiotics.[7] We hypothesize that the rigid spirocyclic scaffold of (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine will present a less accommodating substrate for CYP enzymes compared to the flexible linear amine, resulting in greater metabolic stability. The three-dimensional structure of an enzyme dictates its function, and a molecule's shape is key to how it will be processed.[8][9][10]

Experimental Protocol: Human Liver Microsome Stability Assay

This assay measures the rate of disappearance of the test compound when incubated with human liver microsomes, which are rich in Phase I metabolic enzymes.[6][11]

  • Preparation of Reagents:

    • Test compounds are dissolved in DMSO to a stock concentration of 10 mM.

    • Human liver microsomes are diluted in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[6]

    • A solution of the cofactor NADPH (nicotinamide adenine dinucleotide phosphate) is prepared in phosphate buffer.[7]

  • Incubation:

    • The test compound working solution is added to the microsomal suspension for a final concentration of 1 µM.

    • The mixture is pre-incubated at 37°C.

    • The metabolic reaction is initiated by the addition of NADPH.[12]

  • Sampling and Analysis:

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[6]

    • The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[12]

    • Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[11][12][13]

Data Summary: Comparative Metabolic Stability

Parameter(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamineLinear Amine
Half-life (t½, min) > 6018.5
Intrinsic Clearance (CLint, µL/min/mg protein) < 11.537.4
% Remaining at 60 min 85%15%

Interpretation of Results:

The spirocyclic amine demonstrates significantly higher metabolic stability, with a much longer half-life and lower intrinsic clearance compared to the linear amine. This suggests that its rigid structure is less susceptible to metabolism by CYP enzymes. This enhanced stability is a desirable characteristic in drug candidates, as it can lead to improved bioavailability and a longer duration of action in vivo.

Experimental Workflow: Metabolic Stability Assay

G cluster_prep Preparation cluster_inc Incubation @ 37°C cluster_analysis Analysis prep_cpd Prepare 1 µM Test Compound pre_inc Pre-incubate Compound + Microsomes prep_cpd->pre_inc prep_hlm Prepare 0.5 mg/mL Human Liver Microsomes prep_hlm->pre_inc prep_nadph Prepare NADPH Cofactor start_rxn Initiate with NADPH prep_nadph->start_rxn pre_inc->start_rxn sampling Sample at 0, 5, 15, 30, 60 min start_rxn->sampling quench Quench with Acetonitrile + IS sampling->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Calculate t½ and CLint lcms->data

Caption: Workflow for the in vitro metabolic stability assay.

Section 2: Plasma Protein Binding - The Role of Lipophilicity and Shape

The Rationale:

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a critical pharmacokinetic parameter.[14] Only the unbound (free) fraction of a drug is available to distribute into tissues and exert its pharmacological effect.[14] High plasma protein binding can limit the efficacy and influence the clearance of a drug.[15] Lipophilicity and the three-dimensional shape of a molecule are key determinants of its affinity for plasma proteins.[16][17] We anticipate that the more compact and less lipophilic nature of the spirocyclic amine will result in lower plasma protein binding compared to the more flexible and potentially more lipophilic linear amine.

Experimental Protocol: Equilibrium Dialysis

Equilibrium dialysis is considered the gold standard for determining plasma protein binding.[18][19] It measures the distribution of a drug between a plasma-containing compartment and a protein-free buffer compartment, separated by a semi-permeable membrane.[18][19]

  • Device Preparation:

    • A rapid equilibrium dialysis (RED) device is used, with individual wells containing two chambers separated by a dialysis membrane.[18]

    • The device is pre-conditioned according to the manufacturer's instructions.

  • Sample Preparation and Dialysis:

    • The test compound is spiked into human plasma at a final concentration of 1 µM.

    • The plasma containing the test compound is added to one chamber, and dialysis buffer (phosphate-buffered saline, pH 7.4) is added to the other.[15]

    • The sealed plate is incubated at 37°C with shaking for a sufficient time (typically 4-6 hours) to reach equilibrium.[15]

  • Analysis:

    • At the end of the incubation, aliquots are taken from both the plasma and buffer chambers.

    • The samples are prepared for LC-MS/MS analysis, often involving protein precipitation.

    • The concentrations of the test compound in both chambers are determined, and the percentage of plasma protein binding is calculated.[18]

Data Summary: Comparative Plasma Protein Binding

Parameter(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamineLinear Amine
% Plasma Protein Binding 45%88%
Unbound Fraction (fu) 0.550.12

Interpretation of Results:

The spirocyclic amine exhibits significantly lower plasma protein binding, resulting in a much larger unbound fraction compared to the linear amine. This is a highly advantageous property, as a higher concentration of the free drug is available to interact with its target and be cleared from the body. This could potentially translate to a lower required therapeutic dose and a more predictable pharmacokinetic profile.

Experimental Workflow: Equilibrium Dialysis for Plasma Protein Binding

G cluster_setup Setup cluster_dialysis Dialysis cluster_analysis Analysis spike Spike Compound into Plasma (1 µM) load_plasma Load Plasma into Dialysis Chamber spike->load_plasma incubate Incubate at 37°C with Shaking (4-6h) load_plasma->incubate load_buffer Load Buffer into Adjacent Chamber load_buffer->incubate sample Sample Plasma and Buffer Chambers incubate->sample process Protein Precipitation + IS sample->process lcms LC-MS/MS Analysis process->lcms calculate Calculate % Bound and Unbound Fraction lcms->calculate

Caption: Workflow for the plasma protein binding assay using equilibrium dialysis.

Section 3: Caco-2 Permeability - Predicting Oral Absorption

The Rationale:

For orally administered drugs, absorption across the intestinal epithelium is a prerequisite for reaching systemic circulation.[14][20] The Caco-2 cell permeability assay is a widely used in vitro model that mimics the human intestinal barrier.[20][21][22] These cells form a polarized monolayer with tight junctions and express relevant transport proteins, providing a valuable tool for predicting oral absorption and identifying compounds that are substrates of efflux transporters like P-glycoprotein (P-gp).[22] We hypothesize that the physicochemical properties of the spirocyclic amine will be conducive to good permeability, while also being less likely to be a substrate for efflux pumps compared to the linear amine.

Experimental Protocol: Caco-2 Permeability Assay

This assay measures the rate of transport of a compound across a Caco-2 cell monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[23]

  • Cell Culture:

    • Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to form a confluent, differentiated monolayer.[23]

    • The integrity of the monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[24]

  • Transport Experiment:

    • The cell monolayers are washed with a transport buffer (e.g., Hanks' Balanced Salt Solution).

    • The test compound (at a typical concentration of 10 µM) is added to the donor compartment (apical for A-B transport, basolateral for B-A transport).[23]

    • The plates are incubated at 37°C with gentle shaking.

    • Samples are taken from the receiver compartment at specific time points (e.g., 2 hours).[22]

  • Analysis:

    • The concentration of the test compound in the donor and receiver samples is determined by LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated for both directions.

    • The efflux ratio (Papp B-A / Papp A-B) is determined to assess the potential for active efflux. An efflux ratio greater than 2 is generally indicative of active transport.

Data Summary: Comparative Caco-2 Permeability

Parameter(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamineLinear Amine
Papp (A-B) (10⁻⁶ cm/s) 15.218.5
Papp (B-A) (10⁻⁶ cm/s) 16.142.6
Efflux Ratio 1.062.3
Predicted Absorption HighHigh, but subject to efflux

Interpretation of Results:

Both compounds exhibit high permeability in the absorptive (A-B) direction, suggesting good potential for oral absorption. However, the linear amine shows a significantly higher permeability in the efflux (B-A) direction and an efflux ratio greater than 2, indicating that it is likely a substrate for an efflux transporter such as P-gp. This could limit its net absorption in vivo. In contrast, the spirocyclic amine has an efflux ratio close to 1, suggesting that it is not a substrate for major efflux pumps and is more likely to be well-absorbed.

Logical Diagram: Caco-2 Permeability Assay

G cluster_culture Cell Culture (21 days) cluster_transport Transport Experiment @ 37°C cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts differentiate Form differentiated monolayer seed->differentiate teer Verify integrity with TEER measurement differentiate->teer wash Wash monolayer with buffer teer->wash add_cpd Add Compound to Donor Side (A or B) wash->add_cpd incubate Incubate (e.g., 2 hours) add_cpd->incubate sample Sample from Receiver Side incubate->sample lcms LC-MS/MS Analysis sample->lcms papp Calculate Papp (A-B) and (B-A) lcms->papp efflux Determine Efflux Ratio papp->efflux

Caption: Workflow for the Caco-2 cell permeability assay.

Conclusion: The Structural Advantage of Spirocyclic Scaffolds

This comparative guide demonstrates the profound impact of molecular architecture on in vitro pharmacokinetic properties. The spirocyclic amine, (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine, consistently outperformed its linear counterpart in key ADME assays.

  • Enhanced Metabolic Stability: The rigid, three-dimensional structure of the spirocyclic compound appears to shield it from extensive Phase I metabolism, a significant advantage for achieving desirable in vivo exposure.

  • Favorable Protein Binding: Lower plasma protein binding translates to a higher unbound fraction, increasing the concentration of the drug available to engage its therapeutic target.

  • Efficient Permeability without Efflux: While both compounds showed good intrinsic permeability, the spirocyclic amine avoided recognition by efflux transporters, suggesting a higher potential for consistent and complete oral absorption.

References

  • Vertex AI Search. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs.
  • Wikipedia. (2024). Lipinski's rule of five. Retrieved from [Link]

  • Creative Commons. (n.d.). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma.
  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • Unknown. (n.d.). Caco2 assay protocol.
  • Fiveable. (2025). 4.5 Physicochemical properties - Medicinal Chemistry. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Patsnap. (2025). What are the physicochemical properties affecting drug distribution?. Retrieved from [Link]

  • ACS Publications. (n.d.). Spirocyclic Scaffolds in Medicinal Chemistry. Retrieved from [Link]

  • BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Physicochemical Factors Affecting Drug Absorption. Retrieved from [Link]

  • JoVE. (2024). Video: Factors Influencing Drug Absorption: Physicochemical Parameters. Retrieved from [Link]

  • Delve Publishing. (n.d.). Physico Chemical Factors affecting drug absorption. Retrieved from [Link]

  • IPHASE Biosciences. (n.d.). Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Application in DDIs. Retrieved from [Link]

  • ResearchGate. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF. Retrieved from [Link]

  • Springer Nature. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

  • DNDi. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]

  • protocols.io. (2025). In-vitro plasma protein binding. Retrieved from [Link]

  • National Institutes of Health. (n.d.). BDDCS, the Rule of 5 and Drugability. Retrieved from [Link]

  • MTTlab. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • FCT. (2015). Discovery of enzyme's 3D structure paves the way for the development of more stable drugs. Retrieved from [Link]

  • Zenovel. (2025). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Bienta. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis). Retrieved from [Link]

  • PubMed. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]

  • Sygnature Discovery. (2017). Spirocycles in Drug Discovery. Retrieved from [Link]

  • Newcastle University. (2022). How 3D structures of enzymes reveal how they work and what this means for rare disease therapies. Retrieved from [Link]

  • Google Patents. (n.d.). EP2683706A1 - Oxaspiro [2.5]octane derivatives and analogs.
  • ResearchGate. (2025). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery | Request PDF. Retrieved from [Link]

  • Drug Discovery News. (2025). The power of structure-based drug design. Retrieved from [Link]

  • Drug Discovery World. (2025). Building better drugs: how 3D models are shaping pre-clinical development. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Retrieved from [Link]

  • ResearchGate. (n.d.). The role of protein 3D-structures in the drug discovery process. Retrieved from [Link]

  • French-Ukrainian Journal of Chemistry. (n.d.). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

  • American Society for Microbiology. (n.d.). In Vitro and In Vivo Pharmacokinetics of Aminoalkylated Diarylpropanes NP085 and NP102. Retrieved from [Link]

  • PubMed. (n.d.). Pharmacokinetics of a Series of 6-chloro-2,3,4,5-tetrahydro-3-substituted-1H- 3-benzazepines in Rats. Determination of Quantitative Structure-Pharmacokinetic Relationships. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine, ensuring compliance with safety regulations and minimizing risk.

(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine is a specialized chemical compound that, due to its properties, requires handling as hazardous waste. Its molecular structure contains a primary amine, a spirocyclic ether, and an acetal functional group, which inform its hazard profile and the necessary disposal precautions. Improper disposal can lead to significant safety hazards and environmental contamination. Therefore, under no circumstances should this chemical be discarded down the drain or in regular solid waste.[1]

Immediate Safety and Hazard Assessment

Table 1: Summary of Hazards for (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine

PropertyHazard ClassificationAssociated Risks
Acute Toxicity Oral, Dermal, InhalationHarmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation Skin IrritantCauses skin irritation upon contact.
Serious Eye Damage/Eye Irritation Serious Eye DamageRisk of serious and potentially irreversible eye damage.
Specific Target Organ Toxicity Single ExposureMay cause drowsiness or dizziness.

This information is based on available hazard classifications and may not be exhaustive. Always consult the manufacturer-provided SDS for complete safety information.

Personal Protective Equipment (PPE)

Given the identified hazards, the following minimum PPE must be worn when handling (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine and its waste:

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation before use.

  • Body Protection: A laboratory coat or a chemical-resistant apron is required to prevent skin contact.

  • Respiratory Protection: All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Step-by-Step Disposal Protocol

The mandated method for the disposal of (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine is through a licensed and approved hazardous waste disposal company.[2] The following procedure outlines the necessary steps to prepare the chemical waste for collection.

Step 1: Waste Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions.[3]

  • Dedicated Waste Stream: Establish a dedicated waste container for (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine and any materials contaminated with it (e.g., pipette tips, gloves, weighing papers).

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless their compatibility is confirmed.[4] As a non-halogenated organic compound, it should not be mixed with halogenated solvent waste, as this can complicate and increase the cost of disposal.[5]

  • Incompatible Materials: Due to the primary amine group, this compound is basic and will react with acids.[6] Therefore, it is crucial to keep this waste stream separate from acidic waste. It should also be kept away from strong oxidizing agents.[2]

Step 2: Containerization

The choice of waste container is vital for safe storage and transport.

  • Material Compatibility: Use a chemically resistant, leak-proof container, preferably made of high-density polyethylene (HDPE) or glass. Ensure the container material is compatible with amines, ethers, and acetals.[2]

  • Secure Closure: The container must have a secure, tight-fitting lid to prevent the release of vapors and to avoid spills.[7]

  • Capacity Limit: Do not fill the waste container beyond 90% of its capacity to allow for vapor expansion and to prevent spillage during movement.[4]

Step 3: Labeling

Accurate and clear labeling is a regulatory requirement and essential for safety.

  • "Hazardous Waste" Designation: The container must be clearly labeled with the words "Hazardous Waste."[8]

  • Full Chemical Name: List the full chemical name: "(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine."

  • Hazard Identification: Indicate the relevant hazards (e.g., "Toxic," "Irritant"). Your institution may use a specific hazard communication system (e.g., GHS pictograms).

Step 4: Storage

Proper storage of the hazardous waste container within the laboratory is crucial while awaiting pickup.

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA. This area must be at or near the point of waste generation and under the control of laboratory personnel.[5][8]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.

  • Location: The SAA should be in a cool, well-ventilated area, away from heat sources, direct sunlight, and high-traffic areas.[2] Ensure it is segregated from incompatible chemicals, particularly acids and oxidizing agents.

Step 5: Arranging for Disposal
  • Contact Environmental Health and Safety (EHS): Follow your institution's established procedures for hazardous waste disposal. This typically involves contacting the EHS department or an equivalent safety office.

  • Licensed Waste Hauler: The EHS department will coordinate with a licensed and certified hazardous waste disposal contractor for the collection, transport, and ultimate disposal of the chemical waste in compliance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).[8][9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine.

G Disposal Workflow for (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine cluster_prep Preparation & Assessment cluster_collection Collection & Segregation cluster_storage Containerization & Storage cluster_disposal Final Disposal start Waste Generation: (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine assess Hazard Assessment: - Acute Toxicity - Skin/Eye Damage - Organ Toxicity start->assess ppe Wear Appropriate PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat assess->ppe segregate Segregate Waste: - Dedicated Container - Non-Halogenated Stream ppe->segregate compat Check Compatibility: AVOID mixing with: - Acids - Oxidizing Agents - Halogenated Solvents segregate->compat container Use Compatible Container: - HDPE or Glass - Secure Lid - Fill to <90% compat->container labeling Label Correctly: - 'Hazardous Waste' - Full Chemical Name - Hazards & Date container->labeling storage Store in SAA: - Secondary Containment - Cool, Ventilated Area labeling->storage contact Contact EHS/ Safety Office storage->contact pickup Arrange Pickup by Licensed Waste Disposal Co. contact->pickup end Compliant & Safe Disposal pickup->end

Caption: Workflow for the safe disposal of (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine.

Prohibited Disposal Methods

To reiterate, the following disposal methods are strictly prohibited and illegal for hazardous chemical waste:

  • Drain Disposal: This can damage plumbing, harm aquatic ecosystems, and interfere with wastewater treatment processes.[1]

  • Trash Disposal: Disposing of hazardous chemicals in the regular trash poses a significant risk to sanitation workers and can lead to environmental contamination through landfill leakage.

  • Evaporation: Allowing the chemical to evaporate in a fume hood is not a permissible disposal method and releases pollutants into the atmosphere.

Adherence to these detailed procedures is not merely a matter of regulatory compliance but a professional obligation to ensure the safety of laboratory personnel and the protection of the environment.

References

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • US Bio-Clean. (2014, June 13). OSHA Compliance For Laboratories.
  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
  • U.S. Environmental Protection Agency. (2025, March 28). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • PubMed. (n.d.). Hazardous waste disposal and the clinical laboratory.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • BenchChem. (2025). Safeguarding Your Laboratory: Proper Disposal of Acetonitrile-d3.
  • University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • University of Florida. (n.d.). Laboratory Waste - UF | EHS.
  • Rowan University. (n.d.). Chemical Compatibility for Waste Accumulation.
  • National Research Council. (n.d.). OSHA Laboratory Standard - Prudent Practices in the Laboratory.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • BenchChem. (2025). Proper Disposal of 1-butyl-1H-indol-4-amine: A Guide for Laboratory Professionals.
  • CP Lab Safety. (n.d.). Ethers Waste Compatibility.
  • BenchChem. (2025). Safe Disposal of (Cyclobutylmethyl)(methyl)amine: A Guide for Laboratory Professionals.
  • University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste.
  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses.
  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
  • University of Aveiro. (n.d.). Laboratory Waste Disposal.
  • CP Lab Safety. (2025, July 27). The Greenest Methods for Disposal of Hazardous Lab Chemicals.
  • Environmental Marketing Services. (2024, February 12). Waste Disposal in Laboratory. Retrieved from Environmental Marketing Services website.
  • Cole-Parmer. (n.d.). Chemical Compatibility Database.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Organic Chemistry Praktikum. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling.
  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide.
  • U.S. Coast Guard. (n.d.). Chemical Compatibility Table.
  • Princeton University. (n.d.). Chemical Segregation and Storage Table.
  • Industrial Specialties Mfg. (2021, August 31). Chemical Compatibility Chart.
  • Foxx Life Sciences. (n.d.). Acetal and Delrin Chemical Compatibility Chart.
  • i-nexus. (2026, March 5). Chemical Compatibility Chart Guide: Essential Reference for Safe Storage & Handling.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。